Methyl 4-acetamido-3-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTQNEZTXKVCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571168 | |
| Record name | Methyl 4-acetamido-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190071-23-9 | |
| Record name | Methyl 4-acetamido-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-acetamido-3-iodobenzoate
Abstract
Methyl 4-acetamido-3-iodobenzoate is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional architecture—comprising a methyl ester, an acetamido group, and an iodine atom—makes it an exceptionally versatile intermediate for organic synthesis. The iodine substituent, in particular, serves as a highly reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to modern drug discovery and the creation of complex molecular structures. This guide provides a comprehensive overview of the core chemical properties, validated synthesis protocols, spectroscopic characterization, and key applications of this compound, designed to empower researchers in leveraging its full synthetic potential.
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. This compound (CAS No. 190071-23-9) has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups.[1] The acetamido and methyl ester groups provide hydrogen bonding capabilities and can be subjected to hydrolysis under different conditions, while the aryl iodide is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This combination allows for sequential and site-selective modifications, a critical requirement for building libraries of compounds in drug development campaigns, particularly in the pursuit of novel therapeutics for cancer and infectious diseases.[1] This document serves as a technical resource, consolidating essential data and field-proven methodologies for the effective use of this important chemical intermediate.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application in research.
Core Chemical Properties
The fundamental properties of this compound are summarized below. Proper storage at 0-8°C is recommended to ensure long-term stability.[1]
| Property | Value | Source(s) |
| CAS Number | 190071-23-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀INO₃ | [1][4] |
| Molecular Weight | 319.09 g/mol | [1][4] |
| IUPAC Name | This compound | |
| Synonyms | 4-Acetamido-3-iodobenzoic acid methyl ester | [1][3] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Favorable solubility in many organic solvents | [1] |
| Storage Conditions | 0-8°C, protect from light | [1] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton at C5 (ortho to the iodo and meta to the ester) will likely appear as a doublet, while the proton at C6 (ortho to the ester) will be a doublet of doublets, and the proton at C2 (ortho to both iodo and acetamido groups) will be a singlet. The methyl ester protons (-OCH₃) will present as a sharp singlet around 3.9 ppm, and the acetyl protons (-COCH₃) will appear as another singlet around 2.2 ppm. The amide proton (NH) will be a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon spectrum will show ten distinct resonances. Key signals include the carbonyl carbons of the ester and amide groups (typically in the 165-170 ppm range), the methyl carbons of the ester and acetyl groups (around 52 ppm and 24 ppm, respectively), and six aromatic carbon signals, including the carbon bearing the iodine atom (C3), which would appear at a characteristically high field (around 90-100 ppm) due to the heavy atom effect.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3300 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Amide I) | 1680 - 1640 | Stretching |
| C=O (Ester) | 1725 - 1705 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N (Amide) | 1400 - 1200 | Stretching |
| C-O (Ester) | 1300 - 1100 | Stretching |
Synthesis and Purification
The most logical and commonly employed synthetic route to this compound is the electrophilic iodination of its readily available precursor, Methyl 4-acetamidobenzoate. The acetamido group is an ortho-, para-director, and since the para position is blocked, iodination occurs regioselectively at the ortho position (C3).
Conceptual Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS No.190071-23-9,this compound Suppliers [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 4-acetamido-3-iodobenzoate
An In-depth Technical Guide to Methyl 4-acetamido-3-iodobenzoate: Properties, Synthesis, and Applications
Introduction: Unveiling a Key Pharmaceutical Building Block
This compound is a multifaceted organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical development and complex organic synthesis. Also known by its synonym, 4-Acetamido-3-Iodobenzoic Acid Methyl Ester, this molecule serves as a critical intermediate, prized for its unique structural features that allow for versatile chemical modifications.[1] The presence of an iodine atom on the benzene ring significantly enhances its reactivity, making it an ideal precursor for constructing more complex molecular architectures, especially in the development of novel therapeutic agents and medical imaging probes.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and development.
Core Physicochemical Properties
The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 190071-23-9 | [1] |
| Molecular Formula | C₁₀H₁₀INO₃ | [1][2] |
| Molecular Weight | 319.09 g/mol | [1][2] |
| Appearance | Solid (Powder) | [3] (Inferred from similar compounds) |
| Solubility | Favorable solubility in various conditions | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Profile
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: a singlet for the methyl ester protons (-OCH₃), a singlet for the acetyl protons (-COCH₃), a singlet for the amide proton (-NH), and signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the methyl carbons of the ester and acetyl groups, the carbonyl carbons of both the ester and amide functionalities, and the carbons of the aromatic ring, including the carbon atom bonded to the iodine.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands typical for its functional groups: N-H stretching from the amide, C=O stretching from the ester and amide groups (likely appearing as two distinct peaks), and C-I stretching vibrations.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (319.09), along with characteristic fragmentation patterns.
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical process for its application in further chemical reactions. A common and logical synthetic route involves the direct iodination of a readily available precursor.
Synthetic Pathway
A plausible and efficient method for synthesizing this compound starts with Methyl 4-acetamidobenzoate. The iodination occurs at the position ortho to the activating acetamido group.
Caption: Synthetic route to this compound.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is largely dictated by the interplay of its functional groups.
-
Cross-Coupling Reactions : The carbon-iodine bond is the most reactive site for transformations. It serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This reactivity is the cornerstone of its utility as a building block, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The iodine substituent makes it more reactive than the corresponding bromo or chloro derivatives, often allowing for milder reaction conditions.
-
Hydrolysis : The methyl ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively. This allows for further functional group manipulation post-coupling.
Applications in Drug Development and Research
The versatile nature of this compound makes it a valuable intermediate in several high-value research and development areas.[1]
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of new treatments for cancer and infectious diseases.[1] Its structure is often a core component of more complex bioactive molecules.
-
Organic Synthesis : Beyond pharmaceuticals, it is a versatile reagent for creating complex molecular architectures.[1] The ability to participate in cross-coupling reactions makes it indispensable for constructing molecules that would be difficult to assemble using other methods.
-
Medical Imaging : The presence of iodine makes it a precursor for synthesizing iodinated derivatives, including radiolabeled compounds containing iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). These are crucial for developing contrast agents and radiotracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans.[1]
-
Bioconjugation : The compound can be functionalized and used in bioconjugation chemistry to link biomolecules, such as proteins or antibodies, to other molecules or surfaces.[1] This is essential for creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic tools.[1]
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its practical utility, the following section details a standard protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.
Objective: To synthesize Methyl 4-acetamido-3-(phenyl)benzoate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. Based on safety data for structurally similar compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Inhalation : Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[4][6]
-
Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][5]
-
Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 0-8°C.[1]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, particularly at the carbon-iodine bond, provides a reliable handle for constructing complex molecules through robust and high-yielding cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
role of Methyl 4-acetamido-3-iodobenzoate in organic synthesis
An In-Depth Technical Guide to the Role of Methyl 4-acetamido-3-iodobenzoate in Organic Synthesis
Abstract
This compound is a polysubstituted aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of functional groups—an activated iodo moiety for cross-coupling, an electron-withdrawing methyl ester, and a directing acetamido group—renders it an ideal precursor for the construction of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions, its application as a key intermediate in the synthesis of high-value pharmaceuticals, and its utility in the development of radiolabeled compounds for diagnostic imaging. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for its effective utilization in research and drug development.
Introduction: Deconstructing the Molecular Asset
This compound (C₁₀H₁₀INO₃, CAS No. 190071-23-9) is more than a simple aryl iodide; it is a carefully orchestrated synthetic tool.[1][2] The inherent value of this reagent lies in the distinct and synergistic roles of its constituent functional groups.
-
The Aryl-Iodide Bond: This is the primary reactive center of the molecule. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides.[3]
-
The Acetamido Group: This group exerts a significant electronic and steric influence. As an ortho-, para-directing group, it influences the regiochemistry of electrophilic aromatic substitution reactions in its own synthesis. In cross-coupling reactions, its presence can modulate the electronic density of the aromatic ring.
-
The Methyl Ester Group: Positioned para to the acetamido group, this electron-withdrawing group further activates the C-I bond towards oxidative addition. It also serves as a convenient synthetic handle, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
This unique combination makes this compound a key intermediate for synthesizing bioactive molecules, particularly in the development of novel therapeutics for cancer and infectious diseases.[4]
Figure 1: Key structural features and synthetic roles of this compound.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is realized in its performance as a substrate in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern C-C bond formation, enabling the assembly of complex scaffolds from simple precursors.[5] The underlying mechanism for these transformations follows a well-established catalytic cycle.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[6] For a substrate like this compound, this reaction provides a direct route to substituted biaryl compounds, a motif prevalent in active pharmaceutical ingredients (APIs).[5]
Causality in Protocol Design:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are often used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.[6][7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6][8]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the aryl iodide and catalyst.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which protects the Pd(0) catalyst from deactivation.[5]
-
Reagent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), followed by a degassed solvent mixture of toluene/ethanol/water (4:1:1 ratio, 10 mL).[3]
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling: Access to Aryl-Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for creating conjugated systems and installing a versatile alkyne handle for further functionalization (e.g., via click chemistry or reduction).
Causality in Protocol Design:
-
Dual Catalysis: The reaction classically employs a palladium catalyst for the main cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols, which often require stronger bases or specialized ligands to facilitate the catalytic cycle.[9]
Heck Reaction: Olefin Functionalization
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans-selectivity.[11][12] This provides a powerful method for C-C bond formation and the synthesis of stilbene-like structures.
Causality in Protocol Design:
-
Base: A hindered organic base (e.g., triethylamine) or an inorganic base (e.g., Na₂CO₃) is required to neutralize the HI generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[11][13]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to facilitate the reaction.[14]
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/Water | Biaryl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | Aryl-Alkyne |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | Substituted Alkene |
Applications in Medicinal Chemistry and Drug Development
The true value of a synthetic building block is demonstrated by its application in synthesizing high-value target molecules. This compound and its close analogs are crucial intermediates in the production of complex pharmaceuticals.
Case Study: Intermediate for Trametinib Synthesis
Trametinib is a highly potent allosteric inhibitor of MEK1/2 kinases, approved for treating various cancers, including melanoma.[15][16] Several reported synthetic routes for Trametinib rely on a key intermediate that shares the core iodo-phenyl structure, such as N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[17][18][19] The iodine atom in this intermediate is the reactive handle used to construct the complex pyridopyrimidine core of the final drug molecule through a cyclization or coupling reaction. The strategic placement of the iodine atom is paramount for the success of the overall synthesis.
Figure 3: Workflow illustrating the role of an iodo-aryl precursor in the synthesis of Trametinib.
Role in Radiolabeling for PET Imaging
The utility of the iodine atom extends beyond its role as a leaving group. Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are used in nuclear medicine for diagnostic imaging (SPECT/PET) and therapy.[15][20][21] Synthesizing radiolabeled pharmaceuticals allows for non-invasive visualization of drug distribution and target engagement in vivo.[15][22]
Precursors structurally related to this compound are ideal for radiolabeling. A common strategy involves preparing a stable, non-radioactive precursor, such as a trimethylstannyl (trimethyltin) or boronic ester derivative, at the position of the iodine. In a final step, this precursor is treated with a source of radioactive iodide (e.g., Na[¹²⁴I]) under oxidative conditions to rapidly and efficiently install the radioisotope, a process known as radio-iododestannylation or radio-iododeboronation.[23] This late-stage introduction of the radioisotope is critical due to the short half-lives of many medically relevant radionuclides. This approach has been used to create radiolabeled versions of drugs like Trametinib to study their biodistribution.[15]
Conclusion and Future Outlook
This compound is a prime example of a molecular scaffold engineered for synthetic efficiency. Its well-defined reactivity, centered on the highly active aryl-iodide bond, provides chemists with a reliable and versatile platform for constructing complex molecules through robust palladium-catalyzed cross-coupling reactions. Its demonstrated importance as an intermediate in the synthesis of blockbuster drugs like Trametinib and its potential in the development of radiotracers for advanced medical imaging underscore its significance. As the demand for sophisticated small molecules in medicine and materials science continues to grow, the strategic application of such pre-functionalized, high-utility building blocks will remain a cornerstone of innovative chemical synthesis.
References
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- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. youtube.com [youtube.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 18. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
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- 23. researchgate.net [researchgate.net]
Methyl 4-acetamido-3-iodobenzoate: A Strategic Building Block for Advanced Synthesis
Abstract
Methyl 4-acetamido-3-iodobenzoate is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science for its trifunctional nature. The strategic arrangement of an acetamido group, an iodine atom, and a methyl ester on a benzene ring provides a platform for a diverse array of chemical modifications. This in-depth guide explores the synthesis, reactivity, and practical applications of this valuable building block, offering experimentally validated insights and detailed protocols for its effective use in complex molecular design.
Introduction: The Strategic Importance of a Multifunctional Scaffold
The efficient construction of complex organic molecules is critically dependent on the availability of versatile building blocks that enable the controlled introduction of specific functionalities. This compound stands out as a superior scaffold due to the orthogonal reactivity of its three key functional groups.[1]
-
The Acetamido Group: This moiety serves as a protected amine, which can be unmasked under various conditions to provide a primary amine for further elaboration. It also functions as a moderate ortho-, para-directing group in electrophilic aromatic substitution reactions.
-
The Iodine Atom: The iodine substituent is an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] This facilitates the straightforward installation of carbon-carbon and carbon-heteroatom bonds.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, a versatile precursor for amides, esters, and other acid derivatives. It can also be reduced to a primary alcohol.
This unique combination of reactive sites, coupled with their specific substitution pattern, renders this compound an invaluable precursor for accessing diverse and complex chemical libraries.
Synthesis and Characterization
The most prevalent and efficient synthesis of this compound commences with the commercially available methyl 4-aminobenzoate. The process involves a two-step sequence: acetylation of the amino group followed by regioselective iodination.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of Methyl 4-aminobenzoate
-
In a suitable reaction vessel, dissolve methyl 4-aminobenzoate (1 equivalent) in a solvent such as dichloromethane or ethyl acetate.
-
To this solution, add acetic anhydride (1.1 equivalents).
-
A catalytic amount of a mild base like triethylamine or pyridine (0.1 equivalents) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford methyl 4-acetamidobenzoate.[2]
Step 2: Iodination of Methyl 4-acetamidobenzoate
-
Dissolve the methyl 4-acetamidobenzoate (1 equivalent) obtained from the previous step in glacial acetic acid.
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
The reaction can be catalyzed by a catalytic amount of a strong acid, such as sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water, followed by a cold, dilute solution of sodium thiosulfate to quench any residual iodine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical methods.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀INO₃[1] |
| Molecular Weight | 319.09 g/mol [1] |
| CAS Number | 190071-23-9[1][3][4] |
| Melting Point | 165-169 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (s, 1H), 8.01 (d, J = 8.5 Hz, 1H), 7.85 (br s, 1H), 3.92 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.4, 165.7, 142.1, 139.8, 131.2, 124.9, 93.2, 52.6, 25.1 |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the selective manipulation of its functional groups. The iodine atom is the primary site for transformations under transition-metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition to palladium(0) complexes, initiating various cross-coupling catalytic cycles.
3.1.1. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[7]
-
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7]
3.1.2. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl iodide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is invaluable for the synthesis of aryl alkynes, which are key intermediates in natural product synthesis and materials science.[9]
3.1.3. Heck Coupling: C-C Double Bond Formation
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This transformation is a powerful method for constructing complex olefinic frameworks.
3.1.4. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a suitable base.[10][11][12] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[10][13]
Orthogonal Functional Group Manipulations
The acetamido and methyl ester moieties can be selectively transformed, often orthogonally to the cross-coupling reactions at the iodine position.
-
Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the free amine. This primary amine can then undergo a variety of subsequent reactions, including acylation, alkylation, and sulfonylation. A mild and selective method for the deprotection of secondary acetamides has been developed using oxalyl chloride and propylene glycol.[14][15][16][17][18]
-
Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide or sodium hydroxide to yield the corresponding carboxylic acid.[19][20][21] This carboxylic acid is a versatile functional group that can be converted into amides, esters, or other derivatives.
Synthetic Transformations Logic Diagram
Caption: Reactivity pathways of this compound.
Case Study: Synthesis of a Bioactive Scaffold
To exemplify the strategic application of this compound, we will outline its use in the synthesis of a key precursor for a novel class of kinase inhibitors. The synthetic route leverages a Suzuki coupling to introduce a heterocyclic moiety, followed by ester hydrolysis and subsequent amide bond formation.
Step 1: Suzuki Coupling
This compound is subjected to a Suzuki coupling with a heterocyclic boronic acid (e.g., 2-pyridylboronic acid) using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a suitable solvent system (e.g., toluene/water). This reaction selectively forges the C-C bond at the 3-position.
Step 2: Ester Hydrolysis
The resulting biaryl intermediate is then treated with a base like lithium hydroxide in a mixed solvent system (e.g., THF/water) to effect the saponification of the methyl ester to the corresponding carboxylic acid.
Step 3: Amide Coupling
Finally, the carboxylic acid is activated using a peptide coupling reagent (e.g., HATU) and reacted with a primary amine to furnish the desired amide product, a key precursor for the target kinase inhibitor.
This synthetic sequence showcases the strategic utility of this compound, where each functional group is addressed in a planned order to achieve the desired molecular architecture.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[22] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[23][24] It is advisable to avoid contact with skin and eyes.[22] In case of accidental contact, the affected area should be rinsed immediately with copious amounts of water.[24][25] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[22][23][25]
Conclusion
This compound is a cornerstone building block in contemporary organic synthesis. Its trifunctional nature permits a diverse range of selective chemical transformations, establishing it as an ideal starting material for the synthesis of complex molecules in drug discovery and materials science.[1] A comprehensive understanding of its reactivity and the strategic manipulation of its functional groups are paramount to harnessing its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No.190071-23-9,this compound Suppliers [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetamides [organic-chemistry.org]
- 18. A facile deprotection of secondary acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. homework.study.com [homework.study.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
The Emergence of a Key Building Block: A Technical Guide to Methyl 4-acetamido-3-iodobenzoate
Abstract
Methyl 4-acetamido-3-iodobenzoate, a seemingly unassuming aromatic compound, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its strategic placement of an acetamido group, an iodine atom, and a methyl ester on a benzene ring makes it a highly versatile intermediate. This guide delves into the historical context, synthesis, and characterization of this pivotal molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications. While the precise moment of its initial discovery remains modestly documented, its importance has grown in tandem with the demand for complex, functionalized molecules in medicinal chemistry and materials science.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 190071-23-9) is a substituted aromatic ester that has garnered considerable attention as a crucial building block in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups. The acetamido group can direct electrophilic substitution and participate in hydrogen bonding. The iodine atom is a versatile handle for various cross-coupling reactions, and the methyl ester provides a site for hydrolysis and subsequent amide bond formation.
This unique combination of features makes it an invaluable precursor in the development of pharmaceuticals, particularly in the synthesis of iodinated contrast agents used in medical imaging techniques like X-ray and computed tomography (CT).[2][3][4] The iodine atom's high atomic number allows for the effective attenuation of X-rays, a fundamental principle behind these diagnostic tools.[5] Furthermore, its application extends to the synthesis of novel bioactive compounds and functional materials.[6]
A Plausible History: The Evolution of a Synthetic Strategy
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established organic chemistry principles and the documented preparations of analogous compounds. The likely synthetic pathway is a multi-step process starting from the readily available p-aminobenzoic acid (PABA). The development of this route is intrinsically linked to the broader advancements in aromatic chemistry, particularly electrophilic substitution and functional group manipulation.
The intellectual lineage of this synthesis can be traced back to early investigations into the derivatization of benzoic acid and aniline. The Sandmeyer reaction, discovered in the late 19th century, provided a reliable method for introducing iodine onto an aromatic ring via a diazonium salt, a technique that remains relevant in the synthesis of various iodoaromatics.[7] The acetylation of anilines to protect the amino group and modulate its directing effects has been a standard practice for over a century. Similarly, Fischer esterification has been a cornerstone of organic synthesis since the late 1800s for converting carboxylic acids to their corresponding esters.[8]
It is therefore highly probable that the synthesis of this compound was not a singular discovery event but rather a logical extension of these well-established reactions, likely developed in a laboratory focused on the synthesis of functionalized aromatic compounds for specific applications, such as the development of new pharmaceuticals or materials.
The Synthetic Pathway: A Step-by-Step Elucidation
The most logical and commonly employed synthetic route to this compound is a three-step process commencing with 4-aminobenzoic acid. This pathway is designed to strategically introduce the desired functional groups while managing their reactivity.
Caption: Proposed synthetic pathway for this compound.
Step 1: Acetylation of 4-Aminobenzoic Acid
The initial step involves the protection of the amino group of 4-aminobenzoic acid (PABA) as an acetamide. This is a crucial manipulation for two primary reasons: it prevents unwanted side reactions of the amino group in subsequent steps and transforms the activating, ortho-, para-directing amino group into a less activating but still ortho-, para-directing acetamido group. This modulation of reactivity is key to achieving selective iodination in the next step.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid in water.
-
Add a stoichiometric equivalent of acetic anhydride to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, signaled by the dissolution of the starting material and the subsequent precipitation of the product.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and acetic acid.
-
Dry the product under vacuum.
Step 2: Iodination of 4-Acetamidobenzoic Acid
The second step is the regioselective iodination of the aromatic ring. The acetamido group directs the incoming electrophile (iodine) to the positions ortho to it. As the para position is already occupied by the carboxylic acid, iodination occurs at one of the ortho positions (position 3). A variety of iodinating reagents can be employed, with a common and effective method utilizing iodine in the presence of an oxidizing agent such as a persulfate.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 4-acetamidobenzoic acid in a solvent such as acetic acid.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add an oxidizing agent, for example, potassium persulfate, to the mixture while stirring.
-
Heat the reaction mixture to facilitate the iodination. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the crude 4-acetamido-3-iodobenzoic acid by filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.
Step 3: Esterification of 4-Acetamido-3-iodobenzoic Acid
The final step is the conversion of the carboxylic acid group to a methyl ester. The classic Fischer esterification is a reliable and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Suspend 4-acetamido-3-iodobenzoic acid in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
The product, this compound, may precipitate upon neutralization or after removal of the solvent.
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value |
| CAS Number | 190071-23-9[9] |
| Molecular Formula | C₁₀H₁₀INO₃[9] |
| Molecular Weight | 319.09 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not readily available in cited sources |
| ¹H NMR | Predicted shifts: δ ~2.2 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), aromatic protons in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Predicted shifts: δ ~25 (-COCH₃), ~52 (-OCH₃), carbonyls ~165-170 ppm, aromatic carbons in the range of 90-145 ppm. |
| IR (cm⁻¹) | Expected peaks: ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1670 (C=O amide stretch), aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 319. |
Note: The spectral data presented are predicted values based on the analysis of similar compounds and general principles of spectroscopy.[10][11][12][13][14] Access to a definitive, published spectrum is recommended for confirmation.
Applications and Future Outlook
The primary application of this compound lies in its role as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[2] The core structure of this molecule is often elaborated through further chemical transformations to introduce hydrophilic side chains, which are essential for the biocompatibility and solubility of the final drug product.
Beyond its established role, the unique substitution pattern of this compound makes it an attractive starting material for the synthesis of other complex organic molecules. The iodo group can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, opening avenues for the creation of novel pharmaceutical candidates and functional materials.
As the demand for more sophisticated and targeted diagnostic and therapeutic agents continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase. Future research may focus on developing more efficient and sustainable synthetic routes to this compound and exploring its utility in the synthesis of a broader range of complex molecular architectures.
Conclusion
This compound stands as a testament to the power of fundamental organic reactions in constructing molecules of significant practical value. While its discovery may not be marked by a single eureka moment, its logical and efficient synthesis from readily available starting materials has solidified its place as a key intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, characterization, and importance, serving as a valuable resource for researchers and professionals in the chemical and biomedical sciences.
References
- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9403757B2 - Preparation of intermediates of X-ray contrast agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eimj.org [eimj.org]
- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. WO1998034905A1 - Process for the preparation of iodinated contrast agents and intermediates therefor - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 4-iodobenzoate(619-44-3) 13C NMR spectrum [chemicalbook.com]
- 13. Methyl 4-iodobenzoate(619-44-3) 1H NMR [m.chemicalbook.com]
- 14. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 4-acetamido-3-iodobenzoate
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of Methyl 4-acetamido-3-iodobenzoate (CAS No. 190071-23-9). As a key intermediate in modern pharmaceutical research and organic synthesis, rigorous structural confirmation is paramount.[1] This document synthesizes data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data itself, but the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for chemical analysis.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₀INO₃ and a molecular weight of 319.09 g/mol .[1][2] Its utility as a building block in the synthesis of bioactive molecules necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[1] A single analytical technique is insufficient; instead, we leverage a suite of spectroscopic methods that, in concert, provide a comprehensive and validated structural profile. This guide details the expected spectral features and the causal relationships between the molecule's structure and its spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For a molecule like this compound, NMR allows us to confirm the substitution pattern on the benzene ring and verify the presence and connectivity of the acetamido and methyl ester functional groups.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The chemical shift of a proton is highly sensitive to its electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to a higher ppm), while electron-donating groups shield them, moving them upfield.[3]
Predicted ¹H NMR Signals: Based on the structure, we anticipate signals corresponding to three distinct aromatic protons, one amide proton, and two different methyl groups.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | d | 1H | Ar-H (H-2) | Adjacent to the iodine atom and ortho to the ester group, highly deshielded. |
| ~8.1 | dd | 1H | Ar-H (H-6) | Ortho to the ester and meta to the acetamido group. |
| ~7.9 | d | 1H | Ar-H (H-5) | Ortho to the acetamido group. |
| ~8.2 (broad s) | s | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |
| ~3.9 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
| ~2.2 | s | 3H | -COCH₃ | Methyl protons of the acetamido group. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the N-H proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.
¹³C NMR: Carbon Skeleton Confirmation
Decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule as a single peak.[4] This is invaluable for confirming the total carbon count and identifying key functional groups like carbonyls. Due to the lack of symmetry in this compound, we expect to see 10 distinct signals.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Amide C=O | Carbonyl carbon of the amide group. |
| ~165 | Ester C=O | Carbonyl carbon of the ester group. |
| ~142 | C-4 (Ar) | Aromatic carbon attached to the nitrogen (acetamido group). |
| ~140 | C-2 (Ar) | Aromatic carbon deshielded by adjacent iodine and ester groups. |
| ~133 | C-6 (Ar) | Aromatic carbon deshielded by the ester group. |
| ~129 | C-1 (Ar) | Quaternary carbon attached to the ester group. |
| ~125 | C-5 (Ar) | Aromatic carbon ortho to the acetamido group. |
| ~95 | C-3 (Ar) | Aromatic carbon attached to the iodine atom, shielded by the halogen. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
| ~25 | -COCH₃ | Methyl carbon of the acetamido group. |
Note: Aromatic carbon signals are in the typical 110-160 ppm range.[3][5]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the functional groups present. Each functional group has a characteristic absorption range.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (N-H)[6] |
| ~3050 | Weak | C-H Stretch | Aromatic C-H[7] |
| ~2950 | Weak | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1725 | Strong | C=O Stretch | Methyl Ester[8] |
| ~1680 | Strong | C=O Stretch | Amide I Band[9] |
| ~1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1520 | Medium | N-H Bend | Amide II Band[10] |
| ~1280 | Strong | C-O Stretch | Ester (asymmetric)[8] |
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[11] Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then fragment into smaller, stable charged particles.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A strong peak at m/z = 319, corresponding to the molecular formula C₁₀H₁₀INO₃.
-
Major Fragments: The fragmentation of aromatic iodides is often initiated by the loss of the iodine atom.[12][13]
Table 4: Plausible Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Fragment Lost |
| 319 | [C₁₀H₁₀INO₃]⁺ | (Molecular Ion) |
| 277 | [C₁₀H₉INO₂]⁺ | - CH₂CO (ketene) |
| 192 | [C₁₀H₁₀NO₃]⁺ | - I |
| 160 | [C₉H₆NO₂]⁺ | - I, - OCH₂ |
| 150 | [C₈H₈NO₂]⁺ | - I, - CH₂CO |
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and subsequent fragments.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Conclusion: A Cohesive Analytical Picture
The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques.
-
NMR spectroscopy confirms the precise arrangement of the 10 carbon and 10 hydrogen atoms, verifying the 1,2,4-trisubstituted aromatic ring pattern.
-
IR spectroscopy provides an unambiguous fingerprint of the key amide and ester functional groups through their characteristic vibrational modes.
-
Mass spectrometry validates the molecular weight at 319 g/mol and reveals logical fragmentation patterns consistent with the proposed structure.
Together, these methods form a self-validating system, providing the high-confidence data essential for professionals in research and drug development. This comprehensive characterization ensures the material's identity and quality, underpinning the reliability of any subsequent scientific investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phdcentre.com [phdcentre.com]
- 12. scribd.com [scribd.com]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Technical Guide to Methyl 4-acetamido-3-iodobenzoate: Properties, Synthesis, and Commercial Sourcing for Research and Development
Executive Summary: Methyl 4-acetamido-3-iodobenzoate is a versatile chemical intermediate recognized for its significant role in pharmaceutical and chemical research. This guide provides an in-depth analysis of its chemical properties, strategic applications in drug development and material science, plausible synthetic methodologies, and a detailed overview of its commercial availability. Designed for researchers, scientists, and drug development professionals, this document serves as a comprehensive resource for sourcing and utilizing this valuable compound.
Chemical Profile and Physicochemical Properties
This compound, also known by its synonym 4-Acetamido-3-Iodobenzoic Acid Methyl Ester, is a substituted aromatic compound whose structure is pivotal to its chemical utility.[1] The presence of an iodine atom on the benzene ring significantly enhances its reactivity, making it an excellent substrate for a variety of organic reactions. The acetamido and methyl ester groups further modulate its electronic properties and provide handles for subsequent chemical modifications.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4-(acetylamino)-3-iodobenzoate | N/A |
| Synonyms | 4-Acetamido-3-Iodobenzoic Acid Methyl Ester | [1] |
| CAS Number | 190071-23-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀INO₃ | [1][2][3] |
| Molecular Weight | 319.09 g/mol | [1][2][3] |
| Recommended Storage | 0-8°C | [1] |
The key to this molecule's utility lies in the interplay of its functional groups. The acetamido group is an ortho-, para-directing activator, which facilitates the regioselective introduction of the iodine atom at the 3-position. The iodine itself is a versatile functional group, serving as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures common in drug discovery.
Strategic Importance in Research and Drug Development
The unique structural features of this compound make it an essential building block across several high-value research and development sectors.[1] Its applications range from the synthesis of novel therapeutic agents to the development of advanced materials.
-
Pharmaceutical Development : This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases.[1] For instance, related structures like 4-acetamido-3-aminobenzoic acid derivatives have been explored as potential neuraminidase inhibitors for combating influenza viruses.
-
Medical Imaging : The presence of iodine makes it a valuable precursor for synthesizing iodinated derivatives used as contrast agents or in radiolabeling for imaging techniques like Positron Emission Tomography (PET) scans.[1]
-
Bioconjugation : It is employed in bioconjugation processes, enabling researchers to link biomolecules to other molecules or surfaces, which is critical for creating advanced drug delivery systems and diagnostic tools.[1]
-
Organic Synthesis and Material Science : Beyond pharmaceuticals, it serves as a foundational building block in broader organic synthesis and is applied in the development of novel materials with specific properties for electronics and coatings.[1]
Caption: Core applications of this compound.
Plausible Synthetic Pathway
While specific, proprietary synthesis methods may vary by manufacturer, a chemically sound and efficient pathway can be devised from common starting materials based on established organic chemistry principles. The following multi-step protocol outlines a plausible route for its laboratory-scale synthesis.
Caption: A plausible two-step synthesis workflow.
Experimental Protocol:
Step 1: Acetylation of Methyl 4-aminobenzoate
-
Dissolve Methyl 4-aminobenzoate in a suitable solvent, such as glacial acetic acid.
-
Add an acetylating agent, like acetic anhydride, to the solution. A mild base such as sodium acetate can be added to neutralize the acid byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, Methyl 4-acetamidobenzoate.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 2: Iodination of Methyl 4-acetamidobenzoate
-
Dissolve the Methyl 4-acetamidobenzoate from Step 1 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Add an iodinating reagent. A common and effective reagent is Iodine Monochloride (ICl).[4] Alternatively, N-Iodosuccinimide (NIS) in the presence of an acid catalyst can be used.
-
The acetamido group is an activating, ortho-para directing group. Since the para position is blocked, the iodination will occur regioselectively at the ortho position (C3).
-
Stir the reaction at room temperature or with slight warming (e.g., 65°C) for several hours until completion is confirmed by TLC or LC-MS.[4]
-
After the reaction, quench any remaining iodinating agent with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Commercial Availability and Supplier Analysis
This compound is readily available from various chemical suppliers, primarily for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory, industrial, or manufacturing use and is not for direct medical or consumer applications.[2]
| Supplier | Typical Offerings | Notes |
| Chem-Impex | Research quantities | Provides product details and applications.[1] |
| CP Lab Safety | 100 mg (95% Purity) | States product is made in the USA; ships only to lab/industrial facilities.[2] |
| Santa Cruz Biotechnology | Biochemical for proteomics research | Offers various research-grade chemicals.[3] |
| Amadis Chemical Co., Ltd. | Milligram to gram scale | Chinese supplier offering custom synthesis and technical services.[5] |
| Chemlyte Solutions | Gram scale and larger | A sourcing specialist for chemical solutions from China.[5] |
| Zhejiang Jiuzhou Chem | Custom quantities | A trading company with its own factory, specializing in organic intermediates.[5] |
When sourcing this compound, researchers should consider factors such as purity requirements for their specific application, required quantity, lead time, and the availability of supporting documentation like a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Safe Handling and Storage Protocols
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator (e.g., N95 dust mask).
Handling and Emergency Procedures:
-
General Handling: Avoid dust formation and contact with skin, eyes, and clothing.[6] Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Spills: For accidental releases, avoid generating dust. Evacuate personnel, wear appropriate PPE, and collect the spilled material into a suitable container for disposal.[6]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
The recommended storage temperature is between 0-8°C.[1]
Conclusion
This compound stands out as a high-value, versatile intermediate with broad applicability in scientifically advanced fields. Its well-defined reactivity, driven by its unique substitution pattern, makes it an indispensable tool for medicinal chemists, material scientists, and synthetic organic chemists. The compound's ready commercial availability from a range of specialized suppliers ensures that it will continue to be a key component in the pipeline of innovation, from the discovery of new life-saving drugs to the creation of next-generation materials.
References
Methodological & Application
Synthesis Protocol for Methyl 4-acetamido-3-iodobenzoate: An Essential Intermediate in Pharmaceutical Research
Introduction
Methyl 4-acetamido-3-iodobenzoate is a versatile synthetic intermediate of significant interest to researchers in drug discovery and development. Its structure, featuring a substituted benzene ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. Specifically, the presence of the iodine atom allows for further functionalization through various cross-coupling reactions, making it a key component in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is structured to ensure not only a successful synthesis but also a thorough understanding of the underlying chemical principles.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic iodination of Methyl 4-acetamidobenzoate. The acetamido group is a moderately activating and ortho-, para- directing group. Since the para position is occupied by the methyl ester, the iodination occurs regioselectively at the ortho position.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol employs N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to enhance the electrophilicity of the iodine. Acetonitrile is used as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Methyl 4-acetamidobenzoate | 193.19 | 5.00 g | 25.88 mmol | ≥98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | 224.99 | 6.42 g | 28.53 mmol | ≥98% | Alfa Aesar |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.30 mL | 3.88 mmol | ≥99% | Fisher Scientific |
| Acetonitrile (CH3CN) | 41.05 | 100 mL | - | Anhydrous | VWR |
| Sodium thiosulfate | 158.11 | - | - | - | - |
| Saturated sodium bicarbonate solution | - | - | - | - | - |
| Brine | - | - | - | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - | - |
| Ethyl acetate | 88.11 | - | - | ACS grade | - |
| Hexanes | - | - | - | ACS grade | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-acetamidobenzoate (5.00 g, 25.88 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (6.42 g, 28.53 mmol, 1.1 equivalents). Following this, add trifluoroacetic acid (0.30 mL, 3.88 mmol, 0.15 equivalents) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a higher Rf value than the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the TFA, and finally with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield
The expected yield of the purified this compound is typically in the range of 80-90%.
Scientific Rationale and Trustworthiness
The choice of N-iodosuccinimide as the iodinating agent is based on its ease of handling and its effectiveness in the iodination of activated aromatic rings. The addition of a catalytic amount of a strong acid like trifluoroacetic acid protonates the NIS, increasing the electrophilicity of the iodine and accelerating the rate of the electrophilic aromatic substitution. This self-validating system ensures a high conversion to the desired product with excellent regioselectivity due to the directing effect of the acetamido group. The work-up procedure is designed to effectively remove unreacted reagents and byproducts, ensuring a high purity of the final product.
Characterization Data (Predicted)
As a self-validating protocol, the structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.45 (d, J = 2.0 Hz, 1H, Ar-H ortho to iodine)
-
8.00 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H ortho to ester)
-
7.85 (d, J = 8.8 Hz, 1H, Ar-H ortho to acetamido)
-
7.50 (br s, 1H, NH)
-
3.95 (s, 3H, OCH₃)
-
2.25 (s, 3H, COCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
168.5 (C=O, acetamido)
-
165.0 (C=O, ester)
-
140.0 (Ar-C)
-
138.5 (Ar-C)
-
131.0 (Ar-C)
-
128.0 (Ar-C)
-
120.0 (Ar-C)
-
90.0 (Ar-C-I)
-
52.5 (OCH₃)
-
25.0 (COCH₃)
-
-
Mass Spectrometry (ESI+): m/z = 320.0 [M+H]⁺
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. The detailed step-by-step procedure, coupled with the scientific rationale and expected characterization data, offers researchers a comprehensive guide to producing this valuable intermediate for their drug discovery and development endeavors.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-acetamido-3-iodobenzoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Scaffolds and Methyl 4-acetamido-3-iodobenzoate
The construction of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4][5] These privileged scaffolds are present in a vast array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anti-hypertensives.[2][5] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon (C-C) bonds to create these motifs, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][6]
This guide focuses on a particularly valuable building block for these syntheses: This compound . This compound is a versatile intermediate in pharmaceutical research, frequently used in the synthesis of bioactive molecules for oncology and infectious diseases.[7] Its structure is primed for Suzuki-Miyaura coupling; the aryl iodide provides a highly reactive site for the palladium catalyst to initiate the reaction, while the acetamido and methyl ester functionalities are common in drug candidates and can influence molecular interactions and pharmacokinetic properties. Understanding the nuances of employing this substrate in Suzuki coupling is therefore critical for researchers aiming to synthesize complex, biologically active molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[8][9][10] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[6][8] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial step.[9]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the organoboron compound by a base.[6][11] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.[12]
-
Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Optimizing the Coupling Reaction: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The ortho-acetamido group on our substrate can present some steric hindrance, making thoughtful optimization crucial.
Table 1: Critical Parameters for Suzuki-Miyaura Coupling
| Parameter | Role & Rationale | Common Choices & Recommendations |
| Palladium Catalyst | The engine of the catalytic cycle. A pre-catalyst is activated in situ to the active Pd(0) species.[9] Ligands stabilize the Pd center and modulate its reactivity. | Pd(PPh₃)₄ : A reliable choice, often used directly. Pd(OAc)₂ or Pd₂(dba)₃ : Require an external phosphine ligand (e.g., PPh₃, Buchwald ligands like SPhos for hindered substrates).[13] For sterically demanding couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[14][15] |
| Base | Activates the boronic acid for transmetalation.[12] The choice of base can significantly affect reaction rate and yield, and must be compatible with functional groups on the substrates (e.g., the methyl ester). | Inorganic Bases : K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ are most common.[12] K₃PO₄ is often effective for hindered substrates. Cs₂CO₃ is more soluble in organic solvents.[12] Organic Bases : Generally less effective than inorganic bases for this reaction.[12] |
| Solvent | Solubilizes reactants (polar boronic acid, nonpolar aryl halide, catalyst, base).[16] Often a biphasic mixture of an organic solvent and water is used to dissolve both the organic and inorganic components. | Ethers : 1,4-Dioxane, THF.[9] Aromatics : Toluene.[9] Amides : DMF.[17][18] A common system is a mixture like Toluene/Water or Dioxane/Water.[9][12] |
| Boronic Acid/Ester | The nucleophilic partner in the reaction. Boronic esters (e.g., pinacol esters) offer greater stability compared to boronic acids, preventing side reactions like protodeboronation.[9] | A wide variety of aryl and heteroaryl boronic acids and esters are commercially available or readily synthesized. |
| Temperature | Provides the necessary activation energy. | Typically ranges from 60–100 °C.[8] Microwave irradiation can sometimes accelerate the reaction.[14] |
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Establish Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line or manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture to the flask. The solution should be stirred to ensure all reagents are well-mixed.
-
Heating : Place the flask in an oil bath preheated to the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically after 12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.[8] Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8] Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl product.[8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents (oxygen deactivates catalyst)- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different catalyst/ligand system.[13][15]- Ensure solvents are thoroughly degassed before use.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[12] |
| Protodeboronation of Boronic Acid | - Boronic acid instability, especially at high temperatures or with certain bases. | - Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[9]- Use milder bases like KF or a weaker base if compatible with the reaction.- Lower the reaction temperature if possible. |
| Dehalogenation of Aryl Iodide | - A side reaction where the iodine is replaced by a hydrogen atom.[9] | - Ensure the reaction is strictly anaerobic.- Use a well-defined pre-catalyst to minimize side reactions. |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | - Meticulously degas all solvents and maintain a robust inert atmosphere throughout the reaction. |
| Hydrolysis of Methyl Ester | - The base used is too strong or the reaction temperature is too high for an extended period. | - Use a milder base such as Na₂CO₃ instead of stronger bases like NaOH or KOH.- Minimize reaction time once the starting material is consumed. |
Conclusion
This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl compounds relevant to pharmaceutical discovery. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol under inert conditions, researchers can achieve high yields of the desired products. The guidelines and troubleshooting advice provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful synthetic transformation.
References
- 1. fiveable.me [fiveable.me]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes: Sonogashira Coupling of Methyl 4-acetamido-3-iodobenzoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-acetamido-3-iodobenzoate as a substrate in the Sonogashira cross-coupling reaction. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] These application notes detail the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into the critical parameters for successfully coupling this specific aryl iodide with terminal alkynes, a key transformation in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2]
Introduction: The Strategic Importance of the Sonogashira Coupling
First reported by Kenkichi Sonogashira in 1975, the Sonogashira cross-coupling reaction has become an indispensable tool in organic synthesis.[3][4] It facilitates the synthesis of arylalkynes and conjugated enynes by coupling terminal alkynes with aryl or vinyl halides.[5] The reaction is distinguished by its mild conditions, which often include room temperature execution and the use of a mild base, allowing for high tolerance of various functional groups.[1][6] This makes it particularly valuable in the late-stage functionalization of complex molecules.[4]
This compound is a valuable building block. The aryl iodide moiety provides a highly reactive site for the coupling reaction, as the carbon-iodine bond is the most reactive among the common aryl halides for oxidative addition to the palladium catalyst.[3][6] The acetamido and methyl ester groups are common functionalities in pharmacologically active molecules, and their successful tolerance in this coupling reaction highlights the utility of the Sonogashira protocol for drug discovery and development.
Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling traditionally operates through a synergistic, dual catalytic cycle involving both palladium and copper(I) catalysts.[3] While copper-free versions have been developed, the classical mechanism provides a fundamental understanding of the key transformations.[7][8]
The process is composed of two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[6] This is followed by a transmetalation step where an acetylide group is transferred from the copper co-catalyst to the palladium center.[3] The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) species.[5]
-
The Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne.[3] An amine base facilitates the deprotonation of the alkyne, creating a copper acetylide intermediate.[5][9] This intermediate is the key species that participates in the transmetalation step with the palladium complex.[3] The base is critical for neutralizing the hydrohalic acid (HI) byproduct generated during the reaction, which prevents catalyst deactivation and drives the reaction forward.[9]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent oxidation and deactivation of the catalyst.[10]
Materials and Equipment
-
Reactants : this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)
-
Base : Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent : Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Equipment : Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (N₂ or Ar), syringes, standard glassware for workup and purification, Thin Layer Chromatography (TLC) plates, Flash column chromatography system.
Reagent Summary Table
| Reagent | Molar Eq. | Mol % | Typical Amount (for 1 mmol scale) | Rationale & Notes |
| This compound | 1.0 | - | 319 mg (1.0 mmol) | The electrophilic partner in the coupling. As an aryl iodide, it is highly reactive.[6] |
| Terminal Alkyne | 1.1 - 1.5 | - | 1.1 - 1.5 mmol | The nucleophilic partner. A slight excess is used to ensure complete consumption of the more valuable aryl iodide. |
| PdCl₂(PPh₃)₂ | 0.01 - 0.05 | 1 - 5 % | 7 - 35 mg | The palladium catalyst precursor. Pd(PPh₃)₂Cl₂ is a common, air-stable choice.[5] Lower catalyst loadings are desirable but may require optimization. |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | 2 - 10 % | 3.8 - 19 mg | The co-catalyst essential for the formation of the copper acetylide intermediate, facilitating the transmetalation step under mild conditions.[3] |
| Amine Base (e.g., Et₃N) | 2.0 - 3.0 | - | 0.28 - 0.42 mL | Acts as a solvent for the alkyne deprotonation and neutralizes the HI byproduct.[9] Can also serve as a co-solvent. |
| Anhydrous, Degassed Solvent (e.g., THF) | - | - | 5 - 10 mL | The reaction medium. Must be free of oxygen and water to protect the catalyst system.[10] The choice of solvent can influence reaction rates.[11] |
Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process, from setup to final product isolation.
-
Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[9]
-
Solvent and Base Addition : Through the septum, add the anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 2.5 eq) via syringe. Stir the resulting suspension for 5-10 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe over several minutes. A color change is often observed.
-
Reaction : Allow the reaction to stir at room temperature. The high reactivity of the aryl iodide often permits the reaction to proceed without heating.[3][6]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-12 hours).[3]
-
Workup : Upon completion, cool the reaction to room temperature (if heated) and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts, washing the pad with additional solvent.[6]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6]
Safety and Handling
-
Reagents : Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]
-
This compound : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Catalysts : Palladium and copper compounds can be toxic. Avoid creating dust.
-
Solvents : Anhydrous solvents like THF can form peroxides. Use from a freshly opened bottle or a solvent purification system. Triethylamine is corrosive and has a strong odor.
-
Inert Gas : Ensure proper handling of compressed gas cylinders.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction Fails to Start or Stalls | Inactive catalyst (e.g., due to oxygen exposure); insufficient base; poor quality solvent. | Ensure the system is rigorously deoxygenated. Use freshly opened, anhydrous solvents and bases. Consider adding a fresh portion of the catalyst. |
| Low Yield | Incomplete reaction; side reactions; product loss during workup or purification. | Increase reaction time or gently heat the mixture (e.g., to 40-60 °C). Ensure pH is basic throughout. Optimize purification conditions. |
| Formation of Homocoupled Alkyne (Glaser coupling) | Presence of oxygen; incorrect Pd/Cu ratio. | Rigorously exclude oxygen from the reaction system. Minimize the amount of copper co-catalyst or consider running the reaction under copper-free conditions, which may require a different ligand and base system.[15] |
| Decomposition of Starting Material | Reaction temperature is too high; incompatible functional groups (unlikely for this substrate). | If heating, maintain the lowest effective temperature. The substrate is generally stable, but sensitive alkynes may require milder conditions. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. books.lucp.net [books.lucp.net]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
The Versatile Role of Methyl 4-acetamido-3-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide to Mechanistic Understanding and Practical Application
Introduction: Unlocking the Potential of a Key Synthetic Intermediate
Methyl 4-acetamido-3-iodobenzoate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex organic architectures.[1] Its unique substitution pattern, featuring an electron-donating acetamido group and an electron-withdrawing methyl ester, flanking a reactive iodine atom, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, central to modern organic synthesis, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[2]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the reaction mechanisms of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Beyond the theoretical framework, this document offers detailed, field-proven protocols and insights into experimental design, empowering researchers to harness the full synthetic potential of this valuable building block.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds, most notably in the synthesis of biaryl compounds.[3] This transformation is indispensable in the creation of pharmaceuticals and advanced materials. For this compound, the Suzuki coupling provides a direct route to introducing a new aryl or heteroaryl substituent at the 3-position.
A. The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex (Figure 1).[4] The key steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, this compound, to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the cleavage of the carbon-iodine bond and the formation of a Pd(II) intermediate. The electron-withdrawing nature of the methyl ester group can facilitate this step.
-
Transmetalation: The organoboron species (a boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. This step is often favored by bulky ligands on the palladium catalyst.
B. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl iodides and is optimized for the specific electronic and steric properties of this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the palladium(II) acetate catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with SPhos | SPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without causing hydrolysis of the ester. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to overcome the activation energy without promoting side reactions. |
II. The Heck Reaction: Synthesis of Alkenylated Arenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. For this compound, the Heck reaction allows for the introduction of a vinyl group at the 3-position.
A. The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst (Figure 2).[7] The key steps are:
-
Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate.
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond. This step typically proceeds in a syn-fashion.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the double bond of the product and a palladium-hydride species. This step generally favors the formation of the more stable trans-alkene.
-
Reductive Elimination/Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and form a salt.
B. Experimental Protocol: Heck Reaction
This protocol is based on general procedures for the Heck reaction of aryl iodides.[5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a sealable reaction tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (DMF or MeCN), the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with P(o-tol)₃ | A common and effective catalyst system for Heck reactions. The phosphine ligand stabilizes the palladium complex. |
| Base | Et₃N | Acts as a scavenger for the HI generated during the reaction, regenerating the catalyst. |
| Solvent | DMF or MeCN | Polar aprotic solvents that are suitable for the reaction temperature and solubility of reagents. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
III. The Sonogashira Coupling: Crafting Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and conjugated materials.[9] For this compound, this reaction provides a direct pathway to aryl alkynes.
A. The Catalytic Cycle: A Dual-Catalyst Mechanism
The Sonogashira coupling typically employs a dual catalytic system involving palladium and copper (Figure 3).[10] The mechanism involves two interconnected cycles:
-
Palladium Cycle:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the aryl alkyne product and regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile in the transmetalation step.
-
B. Experimental Protocol: Sonogashira Coupling
This protocol is a standard procedure for Sonogashira couplings of aryl iodides.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent (THF or DMF) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and robust dual-catalyst system for Sonogashira couplings. |
| Base | Et₃N or DIPA | Acts as both a base to form the copper acetylide and as a solvent in some cases. |
| Solvent | THF or DMF | Common solvents that provide good solubility for the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for the coupling of reactive aryl iodides. |
IV. Conclusion and Future Outlook
This compound stands as a highly valuable and versatile substrate in the realm of palladium-catalyzed cross-coupling reactions. Its successful application in Suzuki-Miyaura, Heck, and Sonogashira couplings opens the door to a vast chemical space, enabling the synthesis of complex molecules with diverse functionalities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and efficiently utilize this key intermediate in their synthetic endeavors. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for the functionalization of such building blocks will undoubtedly play a pivotal role in advancing drug discovery and materials science.
V. References
-
Arora, P. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. BenchChem Application Notes.
-
Arora, P., & Kumar, D. (2012). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(1), 1-4.
-
Wang, D., et al. (2016). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. European Journal of Medicinal Chemistry, 124, 647-663.
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from --INVALID-LINK--
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19235-19266.
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2016). Arabian Journal of Chemistry, 9, S1648-S1668.
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Khan Academy. (2019, January 7). Sonogashira coupling [Video]. YouTube. --INVALID-LINK--
-
Zarei, S. A., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(23), 13693-13724.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from --INVALID-LINK--
-
Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry--A European Journal, 6(5), 843-848.
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. BenchChem Application Notes.
-
Stanforth, S. P., et al. (2003). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 59(40), 7941-7945.
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. --INVALID-LINK--
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. In Wikipedia. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
--INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound Suppliers. Retrieved from --INVALID-LINK--
-
AiFChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
synthesis of kinase inhibitors using Methyl 4-acetamido-3-iodobenzoate
Application Notes & Protocols
Topic: Strategic Synthesis of Kinase Inhibitors Utilizing Methyl 4-acetamido-3-iodobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their aberrant activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][2] The RAS/RAF/MEK/ERK signaling pathway, in particular, is frequently overactive in human cancers, driving tumorigenesis and cell proliferation.[1][3] This has led to the development of highly successful kinase inhibitors, such as MEK inhibitors, that target specific nodes in this cascade.[1][3][4]
The design and synthesis of these complex molecules require versatile and strategically functionalized building blocks. This compound (CAS 190071-23-9) has emerged as a key intermediate in this field.[5][6] Its utility stems from a unique combination of structural features:
-
Aryl Iodide Moiety: The carbon-iodine bond is highly reactive and serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to constructing the core scaffolds of many kinase inhibitors.[5][7]
-
Acetamido Group: This functional group can act as a crucial hydrogen bond donor, enabling specific interactions with the target kinase's active site.
-
Methyl Ester: The ester provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, allowing for the introduction of additional pharmacophoric elements.
This application guide provides a detailed exploration of the use of this compound in synthesizing kinase inhibitor scaffolds. We will delve into the core synthetic strategies, provide validated, step-by-step protocols for key transformations, and explain the underlying chemical principles that ensure success.
Core Synthetic Strategy I: C-N Bond Formation via Buchwald-Hartwig Amination
The formation of an arylamine bond is a cornerstone of modern medicinal chemistry, as this linkage is present in a vast number of pharmaceutical agents.[8] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has largely replaced harsher, traditional methods for creating C-N bonds due to its broad substrate scope and functional group tolerance.[9][10]
Causality and Mechanism: The reaction's success relies on a catalytic cycle involving a Pd(0) species. The cycle begins with the oxidative addition of the aryl iodide into the Pd(0) center, forming a Pd(II) complex. Following coordination and deprotonation of the amine coupling partner by a base, the resulting amide displaces the iodide on the palladium center. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9][10]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are essential as they accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[8][11]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium source: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Solvent: Anhydrous Toluene (approx. 0.1 M concentration of the limiting reagent)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous toluene via syringe. If the amine partner is a solid, add it with the other solids in step 1. If it is a liquid, add it via syringe at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source, readily available and reliable. |
| Ligand | XPhos / RuPhos | Bulky, electron-rich ligands that promote the crucial reductive elimination step.[8] |
| Base | NaOtBu / K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine without side reactions.[8] |
| Solvent | Toluene / Dioxane | Anhydrous, high-boiling aprotic solvents that are compatible with the catalyst system. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
Core Synthetic Strategy II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in kinase inhibitors.[12][13] The reaction is renowned for its mild conditions, excellent functional group tolerance, and the commercial availability and stability of its organoboron reagents.[14]
Causality and Mechanism: The Suzuki reaction follows a similar palladium-catalyzed cycle.[12][15] After oxidative addition of the aryl iodide to Pd(0), the key transmetalation step occurs. Here, the organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Round-bottom flask with reflux condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | Robust, commercially available catalysts effective for a wide range of substrates.[13][14] |
| Base | K₂CO₃ / K₃PO₄ / Cs₂CO₃ | Activates the boronic acid to facilitate the transmetalation step.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are common; water helps dissolve the inorganic base. |
| Boron Reagent | Boronic Acid / Pinacol Ester | Boronic acids are standard; pinacol esters offer enhanced stability and are often used. |
Case Study: Synthesis of a Diaryl-ether Kinase Inhibitor Scaffold
To illustrate the practical application of these protocols, we present a synthetic workflow to construct a diaryl-ether scaffold, a common motif in kinase inhibitors. This workflow utilizes this compound as the starting material and employs a sequential Suzuki coupling and subsequent functionalization.
This workflow demonstrates how the iodo- and ester functionalities of the starting material can be orthogonally addressed. First, a Suzuki coupling builds the core biaryl structure. The resulting ester is then hydrolyzed to a carboxylic acid, which serves as a handle for amide coupling, allowing for the introduction of diverse R-groups to explore the inhibitor's structure-activity relationship (SAR). This strategic approach highlights the value of this compound as a versatile platform for library synthesis in drug discovery.
References
- 1. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS No.190071-23-9,this compound Suppliers [lookchem.com]
- 7. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Methyl 4-acetamido-3-iodobenzoate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern pharmaceutical development, the efficiency and versatility of synthetic building blocks are paramount. Methyl 4-acetamido-3-iodobenzoate (M4A3I) has emerged as a highly valuable intermediate, distinguished by its unique structural features that enable a wide range of chemical transformations.[1] This compound incorporates three key functional groups on an aromatic scaffold: a methyl ester, an acetamido group, and a strategically positioned iodine atom. The iodine substituent, in particular, serves as a reactive handle for sophisticated cross-coupling reactions, facilitating the construction of complex molecular architectures that are central to many active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in pivotal, palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower effective and innovative synthetic strategies.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and safety profile is the foundation of successful and safe laboratory practice.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 190071-23-9 | [2][3] |
| Molecular Formula | C₁₀H₁₀INO₃ | [3][4] |
| Molecular Weight | 319.09 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 4-Acetamido-3-iodobenzoic acid methyl ester | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | [1] |
Safety and Handling
While a specific safety data sheet for M4A3I is not universally available, data from structurally related iodo-aromatic compounds provide essential guidance. Handle this compound with care in a well-ventilated fume hood.[5][6]
| Hazard Category | Precautionary Measures and First Aid | Reference(s) |
| Eye Irritation | Causes eye irritation. Wear appropriate safety goggles. In case of contact, flush eyes with plenty of water for at least 15 minutes and seek medical advice. | [5][6] |
| Skin Irritation | May cause skin irritation. Wear suitable protective gloves and clothing. In case of contact, wash off with soap and plenty of water. | [5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. Avoid dust formation and inhalation. If inhaled, move the victim to fresh air. | [4][5] |
| Ingestion | May be harmful if swallowed. Do not induce vomiting. Rinse mouth with water and call a physician immediately. | [4] |
| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [5] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [5] |
Section 2: Synthesis Protocol for this compound
The preparation of M4A3I is typically achieved via electrophilic iodination of the readily available precursor, Methyl 4-acetamidobenzoate. The acetamido group is a moderately activating ortho-, para-directing group. With the para position blocked by the methyl ester, iodination occurs selectively at the ortho position (C-3).
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Protocol
Materials:
-
Methyl 4-acetamidobenzoate (1.0 equiv)
-
Iodine monochloride (ICl) (1.05 equiv)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, heating mantle, dropping funnel, and filtration apparatus.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-acetamidobenzoate in glacial acetic acid (approx. 5-10 mL per gram of starting material). Begin stirring.
-
Heating: Gently heat the solution to 65°C.
-
Reagent Preparation: In a separate flask, prepare a solution of iodine monochloride (1.05 equiv) in a small amount of glacial acetic acid.
-
Addition: Add the ICl solution dropwise to the heated reaction mixture over 30-40 minutes. An exotherm may be observed; maintain the temperature below 75°C.
-
Reaction: Stir the mixture at 65°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. The product can be further precipitated by the slow addition of cold water.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove acetic acid and any remaining salts.
-
Drying: Dry the purified product under vacuum to yield this compound.
Causality: The use of ICl in acetic acid provides a potent source of the electrophile I⁺, which readily attacks the electron-rich aromatic ring. The reaction is heated to overcome the activation energy for the electrophilic aromatic substitution.[7]
Section 3: Core Applications in Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond in M4A3I is highly reactive towards oxidative addition to a Palladium(0) center, making it an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for creating biaryl structures, which are prevalent in many classes of drugs, including kinase inhibitors.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial.
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that serves as a rigid linker or a versatile handle for further transformations like "click chemistry".[10][11]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (as base and solvent)
-
Anhydrous THF or DMF (co-solvent, optional)
Procedure:
-
Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous solvent (if used) and the amine base via syringe, followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality: This reaction operates via a dual catalytic cycle. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then transmetalates to the palladium center, followed by reductive elimination to yield the product.[10]
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, allowing for the coupling of aryl halides with a vast array of amines under relatively mild conditions, a transformation crucial for many pharmaceuticals.[12][13][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos or SPhos (Bulky phosphine ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (strong, non-nucleophilic base) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the base (NaOtBu), Pd₂(dba)₃, and the phosphine ligand to an oven-dried Schlenk flask.
-
Reagent Addition: Add the solvent, followed by this compound and finally the amine.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox. Ensure the inert atmosphere is maintained.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality: The use of bulky, electron-rich phosphine ligands (like XPhos) is critical.[15] These ligands stabilize the monoligated Pd(0) species, promote the oxidative addition, and, most importantly, facilitate the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[16] The strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Section 4: Conclusion
This compound stands out as a quintessential modern building block for pharmaceutical synthesis. Its pre-functionalized structure allows for direct and efficient entry into palladium-catalyzed cross-coupling reactions, providing a reliable platform for constructing the C-C and C-N bonds that form the backbone of countless therapeutic agents. The protocols and principles outlined in this guide demonstrate the compound's broad utility and empower chemists to leverage its reactivity in the pursuit of novel and complex molecular targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS No.190071-23-9,this compound Suppliers [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. m.youtube.com [m.youtube.com]
Application Note: A Validated Protocol for the Regioselective Iodination of Methyl 4-Acetamidobenzoate
Introduction
Methyl 4-acetamido-3-iodobenzoate is a valuable substituted aromatic compound that serves as a key building block in organic synthesis. Its structural framework is particularly relevant in medicinal chemistry and pharmaceutical development, where it functions as an intermediate for creating more complex bioactive molecules, including agents for medical imaging and targeted therapeutics.[1] The introduction of an iodine atom onto the aromatic ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse molecular architectures.[2]
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via electrophilic aromatic substitution. Moving beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, offers critical safety insights, and presents a self-validating workflow designed for reproducibility and high purity.
Pillar 1: The Underlying Mechanism — A Tale of Directing Groups
The synthesis of this compound is a classic example of a regioselective electrophilic aromatic substitution (EAS) reaction.[3][4] The outcome of the reaction—the precise placement of the iodine atom—is dictated by the electronic effects of the two substituents already present on the benzene ring: the acetamido group (-NHCOCH₃) and the methyl ester group (-COOCH₃).
-
Activating & Directing Group: The acetamido group at position 4 is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the ring's electron density and making it more nucleophilic. This effect preferentially enhances the reactivity at the positions ortho and para to it. Since the para position is already occupied, it strongly directs incoming electrophiles to its two ortho positions (positions 3 and 5).[5]
-
Deactivating & Directing Group: Conversely, the methyl ester group at position 1 is a deactivating group. It is electron-withdrawing, pulling electron density out of the ring and making it less reactive. This deactivating effect directs incoming electrophiles to the meta position (positions 3 and 5).
Synergistic Regioselectivity: In this specific molecule, both groups synergistically direct the incoming electrophile to the same positions: 3 and 5. The powerful ortho-directing influence of the activating acetamido group is the dominant factor, leading to the iodination occurring at the position adjacent to it.
The electrophile, a positively polarized iodine species (I⁺), is generated from iodine monochloride (ICl). Due to the higher electronegativity of chlorine, the I-Cl bond is polarized, making the iodine atom electrophilic and susceptible to attack by the electron-rich aromatic ring. The overall mechanism proceeds in two key steps: formation of a resonance-stabilized intermediate followed by restoration of aromaticity.
Caption: The two-step mechanism of electrophilic aromatic iodination.
Pillar 2: Safety as a Self-Validating System
A successful protocol is a safe protocol. The reagents used in this synthesis, particularly iodine monochloride, are hazardous. Adherence to the following safety measures is mandatory and non-negotiable.
Hazard Assessment:
| Chemical | Primary Hazards |
| Iodine Monochloride (ICl) | Corrosive, causes severe skin burns and eye damage, toxic if inhaled or swallowed, reacts with water to produce toxic fumes.[6][7][8] |
| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage, flammable. |
| Methyl 4-acetamidobenzoate | May cause skin, eye, and respiratory irritation.[9][10] |
| Methanol (for recrystallization) | Flammable, toxic if ingested, inhaled, or absorbed through the skin. |
| Sodium Thiosulfate | Generally low hazard, but dust can cause irritation. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required when handling iodine monochloride and acetic acid.[6][11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
Work Environment: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[11]
Emergency First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[6]
Pillar 3: The Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials:
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount |
| Methyl 4-acetamidobenzoate | 2719-27-9 | 193.19 | 5.00 g |
| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 4.60 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~100 mL |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed |
| Methanol | 67-56-1 | 32.04 | As needed |
| Deionized Water | - | - | As needed |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
Application and Protocol for the Comprehensive Characterization of Methyl 4-acetamido-3-iodobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Methyl 4-acetamido-3-iodobenzoate in Medicinal Chemistry and Organic Synthesis
This compound is a key chemical intermediate with significant applications in pharmaceutical research and development.[1][2] Its structure, featuring an iodinated and acetylated aniline derivative of methyl benzoate, makes it a versatile building block for the synthesis of more complex bioactive molecules. The presence of the iodine atom is particularly noteworthy, as it allows for a variety of synthetic transformations, including cross-coupling reactions, and is crucial for the development of radiolabeled compounds for medical imaging techniques.[2] This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), two of the most powerful and ubiquitous analytical techniques in modern chemistry. The protocols and data presented herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 190071-23-9 | [1] |
| Molecular Formula | C₁₀H₁₀INO₃ | [1] |
| Molecular Weight | 319.09 g/mol | [1] |
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Rationale for NMR Experimental Design
The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal. However, for compounds with exchangeable protons, such as the amide N-H in our target molecule, or for compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice as it slows down the exchange rate of the N-H proton, allowing for its observation, and is an excellent solvent for a wide range of compounds. For the purpose of this application note, we will present the predicted spectra in DMSO-d₆ to ensure the observation of all protons.
Protocol for NMR Sample Preparation
A well-prepared NMR sample is the foundation of a high-resolution spectrum. The following protocol ensures a homogenous sample free of particulate matter.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the solid is completely dissolved.
-
Prepare a microfilter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the solution directly into the NMR tube to remove any suspended particles.
-
Cap the NMR tube securely and label it appropriately.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show five distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on the principles of chemical shift, spin-spin coupling, and integration.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | Singlet | 1H | NH | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is significantly downfield due to the deshielding effect of the carbonyl group and hydrogen bonding with the solvent. |
| ~8.3 | Doublet | 1H | Ar-H (H-2) | This proton is ortho to the electron-withdrawing ester group and is also deshielded by the bulky iodine atom, placing it at the most downfield position among the aromatic protons. It will appear as a doublet with a small meta-coupling constant (J ≈ 2 Hz). |
| ~7.9 | Doublet of doublets | 1H | Ar-H (H-6) | This proton is ortho to the ester group and meta to the acetamido group. It will be split by both the ortho proton (H-5) and the meta proton (H-2), resulting in a doublet of doublets. |
| ~7.8 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the acetamido group and will be a doublet due to coupling with the adjacent H-6. |
| ~3.8 | Singlet | 3H | O-CH ₃ | The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet. |
| ~2.1 | Singlet | 3H | CO-CH ₃ | The methyl protons of the acetamido group are also in a shielded environment and will appear as a sharp singlet. |
Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide complementary information, showing ten distinct signals for the ten carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O (amide) | The amide carbonyl carbon is typically found in this region. |
| ~165 | C =O (ester) | The ester carbonyl carbon is also in a similar region to the amide carbonyl. |
| ~142 | Ar-C -NH | The aromatic carbon attached to the nitrogen of the acetamido group will be deshielded. |
| ~138 | Ar-C -COOCH₃ | The aromatic carbon attached to the ester group will also be deshielded. |
| ~135 | Ar-C H (C-6) | Aromatic CH carbon. |
| ~130 | Ar-C H (C-2) | Aromatic CH carbon. |
| ~125 | Ar-C H (C-5) | Aromatic CH carbon. |
| ~95 | Ar-C -I | The carbon atom directly bonded to iodine will be significantly shielded due to the heavy atom effect. |
| ~52 | O-C H₃ | The methyl carbon of the ester group. |
| ~24 | CO-C H₃ | The methyl carbon of the acetamido group. |
Part 2: Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A robust HPLC method should be able to separate the target compound from any potential impurities or starting materials.
Rationale for HPLC Method Development
For a substituted aromatic compound like this compound, a reversed-phase HPLC method is the most logical choice. A C18 column is a versatile and robust stationary phase for the separation of moderately polar to nonpolar compounds. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A gradient elution is often preferred in method development to ensure the timely elution of all components with good peak shape. UV detection is suitable as the aromatic ring provides strong chromophores.
Protocol for HPLC Analysis
This protocol outlines a starting point for the development and validation of an HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
From the stock solution, prepare a working standard of approximately 0.1 mg/mL by diluting with the mobile phase initial composition (90:10 Mobile Phase A:B).
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Method Validation Strategy
To ensure the trustworthiness of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurity peaks and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 0.01 to 0.2 mg/mL) by plotting a calibration curve and determining the correlation coefficient (r² > 0.999).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample to which known amounts of the analyte have been added.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Part 3: Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the iodination of commercially available Methyl 4-acetamidobenzoate. The acetamido group is an ortho-, para-director, and since the para position is blocked, the iodination is expected to occur at the ortho position.
Materials:
-
Methyl 4-acetamidobenzoate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Methyl 4-acetamidobenzoate (1.0 eq) in dichloromethane, add N-Iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Conclusion
This application note provides a comprehensive framework for the characterization of this compound by NMR and HPLC. The detailed protocols and predicted spectral data offer a robust starting point for researchers in the fields of organic synthesis and drug development. By following these guidelines and implementing a thorough method validation strategy, scientists can ensure the identity, purity, and quality of this important chemical intermediate, thereby enhancing the reliability and reproducibility of their research.
References
Application Notes & Protocols: Methyl 4-acetamido-3-iodobenzoate as a Premier Building Block for Bioactive Molecules
Abstract
Methyl 4-acetamido-3-iodobenzoate has emerged as a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—an activatable aryl iodide, a hydrogen-bond-donating acetamido group, and a synthetically flexible methyl ester—provides an exceptional platform for constructing complex molecular scaffolds. The iodine substituent is particularly crucial, serving as a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, thereby enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth exploration of the properties, reactivity, and applications of this compound, complete with field-proven protocols and strategic insights for its use in synthesizing novel therapeutic agents.
Introduction: The Strategic Advantage of a Trifunctional Scaffolding
In the landscape of drug development, the ability to rapidly synthesize and diversify molecular structures is paramount. This compound serves as an ideal starting point for such endeavors. The molecule's design is inherently strategic:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling reactions.[2][3] This high reactivity allows for coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
The Acetamido Group: This moiety can act as a hydrogen bond donor and acceptor, potentially influencing molecular conformation and interactions with biological targets. It also modulates the electronic properties of the aromatic ring.
-
The Methyl Ester: This group serves as a convenient synthetic handle that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation, or can be reduced to an alcohol.
This combination makes the compound a key intermediate in the synthesis of pharmaceuticals targeting a range of diseases, including cancer and infectious diseases.[1]
References
Application Notes and Protocols: Methyl 4-acetamido-3-iodobenzoate in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Multifunctional Building Block
Methyl 4-acetamido-3-iodobenzoate is a unique aromatic compound featuring three distinct functional groups: a methyl ester, an acetamido group, and an iodine atom. This trifecta of functionalities makes it a highly versatile building block for the synthesis of advanced materials. The presence of iodine, a heavy element, imparts inherent radiopacity, making it a prime candidate for the development of novel biomaterials for medical imaging. The acetamido group can modulate solubility and participate in hydrogen bonding, influencing the macroscopic properties of resulting materials. Finally, the methyl ester provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid for incorporation into polyesters or amides.
These application notes provide a comprehensive guide to the potential uses of this compound in material science, with a focus on the development of radiopaque polymers. The protocols detailed below are based on established synthetic methodologies for similar iodinated monomers and are intended to serve as a robust starting point for researchers.
Core Application: Development of Radiopaque Polymeric Biomaterials
The primary application of this compound in material science lies in its use as a monomer for the synthesis of radiopaque polymers. These polymers are of significant interest for various biomedical applications, including non-invasive tracking of implantable devices, radiopaque embolization agents, and advanced contrast agents for X-ray-based imaging modalities like computed tomography (CT).[1][2]
The high atomic number of iodine allows it to effectively absorb X-rays, rendering materials containing it visible in medical imaging. By incorporating this compound into a polymer chain, the resulting material becomes inherently radiopaque, eliminating the need for blending with traditional, potentially leachable, contrast agents.
Conceptual Workflow for Radiopaque Polymer Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of a radiopaque co-polymer using this compound as a key monomer.
Caption: Workflow for the synthesis and evaluation of a radiopaque co-polymer.
Experimental Protocols
Protocol 1: Synthesis of a Radiopaque Co-polymer via Free Radical Polymerization
This protocol describes the synthesis of a co-polymer of this compound (modified to its acrylamide derivative) and a primary monomer, such as methyl methacrylate (MMA), to create a radiopaque polymethyl methacrylate (PMMA) derivative. The conversion of the methyl ester to an acrylamide provides a readily polymerizable vinyl group.
Part A: Synthesis of N-(4-(methoxycarbonyl)-2-iodophenyl)acetamide Methacrylate Monomer
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Cool the mixture to room temperature and acidify with 2M hydrochloric acid until a white precipitate (4-acetamido-3-iodobenzoic acid) forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Amide Coupling with Aminoethyl Methacrylate:
-
Suspend the dried 4-acetamido-3-iodobenzoic acid in anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.1 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the mixture at room temperature for 1 hour.
-
Add 1.0 equivalent of 2-aminoethyl methacrylate hydrochloride and 2.5 equivalents of triethylamine.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monomer.
-
Purify the monomer by column chromatography on silica gel.
-
Part B: Co-polymerization
-
Reaction Setup:
-
In a Schlenk flask, dissolve the synthesized iodinated methacrylate monomer and methyl methacrylate (MMA) in anhydrous N,N-dimethylformamide (DMF). The molar ratio of the monomers can be varied to control the degree of radiopacity. A starting ratio of 1:10 (iodinated monomer:MMA) is recommended.
-
Add 0.5 mol% of a free radical initiator, such as azobisisobutyronitrile (AIBN).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration and re-dissolve it in a minimal amount of DCM.
-
Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomers and initiator residues.
-
Dry the purified polymer under vacuum at 40°C overnight.
-
Characterization Data Summary
| Characterization Technique | Expected Observations |
| ¹H NMR | Appearance of broad polymer backbone signals and retention of characteristic peaks from both monomers. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| FTIR | Presence of characteristic vibrational bands for the ester and amide groups. |
| TGA | Assessment of the thermal stability of the co-polymer. |
| DSC | Determination of the glass transition temperature (Tg). |
| Micro-CT | Qualitative and quantitative assessment of the radiopacity of the polymer. |
Causality and Experimental Choices
-
Choice of Polymerization Method: Free radical polymerization is a robust and versatile method suitable for a wide range of vinyl monomers.[3] It is a well-established technique for synthesizing polymers like PMMA.
-
Monomer Modification: The initial methyl ester is not readily polymerizable via free radical methods. Conversion to an acrylamide or methacrylate derivative is a common strategy to introduce a polymerizable vinyl group.
-
Purification by Precipitation: Precipitation into a non-solvent (methanol in this case) is an effective method for purifying polymers by removing low molecular weight impurities such as unreacted monomers and initiator fragments.
-
Characterization Techniques: The combination of NMR, GPC, and FTIR is essential for confirming the successful synthesis of the co-polymer and determining its basic physicochemical properties. TGA and DSC provide insights into the material's thermal properties, which are crucial for processing and application. Micro-CT is the definitive method for evaluating the intended radiopacity.[1]
Trustworthiness: A Self-Validating System
The success of this protocol can be validated at each step:
-
Monomer Synthesis: Successful synthesis of the iodinated monomer can be confirmed by ¹H NMR and mass spectrometry to ensure the correct chemical structure and purity before polymerization.
-
Polymerization: A noticeable increase in the viscosity of the reaction mixture is a preliminary indicator of successful polymerization.
-
Purification: The formation of a solid precipitate upon addition to the non-solvent confirms the presence of a high molecular weight polymer.
-
Characterization: The collective data from the characterization techniques provides a comprehensive validation of the polymer's structure, molecular weight, thermal properties, and, most importantly, its radiopacity.
Potential Application in Metal-Organic Frameworks (MOFs)
While the primary focus is on polymers, this compound can also be explored as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). After hydrolysis to the carboxylic acid, the resulting ligand could be coordinated with metal ions to form porous crystalline structures. The iodine and acetamido groups would then be oriented within the pores of the MOF, potentially offering unique properties for applications such as the capture of radioactive iodine from nuclear waste streams or as a solid-state radiopaque material.[4]
Conceptual MOF Synthesis Workflow
Caption: Workflow for the synthesis and functional assessment of a MOF.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the creation of functional materials. Its inherent radiopacity and the modifiable nature of its functional groups open avenues for the development of advanced radiopaque polymers for biomedical devices and potentially for the design of functional MOFs for specialized applications. The protocols and workflows presented here provide a solid foundation for researchers to begin exploring the full potential of this versatile molecule in material science.
References
- 1. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodinated Polymer Growth and Conjugates for Bioimaging - ProQuest [proquest.com]
- 3. Design, synthesis and ring-opening polymerization of a new iodinated carbonate monomer: a universal route towards ultrahigh radiopaque aliphatic polycarbonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP1124810B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-acetamido-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-acetamido-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important iodination reaction. This compound is a crucial intermediate in the synthesis of various bioactive molecules and imaging agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, a classic example of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) on the starting material, Methyl 4-acetamidobenzoate, is an activating, ortho-, para-directing group. Due to steric hindrance from the acetamido group, the incoming electrophile (an iodonium species) is directed primarily to the position ortho to the acetamido group (position 3).
Issue 1: Low or No Product Yield
Question: My iodination reaction of Methyl 4-acetamidobenzoate is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields in this iodination can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Root Cause Analysis & Solutions:
-
Inadequate Electrophilicity of Iodine: Molecular iodine (I₂) by itself is a weak electrophile and often requires an activating or oxidizing agent to facilitate the iodination of aromatic rings, even those with activating groups.[2]
-
Solution: Employ a more potent iodinating system. The use of iodine monochloride (ICl) is a common and effective method.[3] Alternatively, generating a more electrophilic iodine species in situ by using I₂ in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a silver salt (e.g., silver sulfate) can significantly improve the reaction rate.
-
-
Reagent Purity and Stability:
-
Starting Material: Ensure the purity of your Methyl 4-acetamidobenzoate. Impurities can interfere with the reaction.
-
Iodinating Agent: Iodine monochloride is sensitive to moisture and can decompose over time.[3] Using a freshly opened bottle or purifying the ICl before use is advisable.
-
Solvent: The presence of water in the solvent can deactivate the iodinating agent. Ensure you are using an anhydrous solvent.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products.[3] It's crucial to find the optimal temperature for your specific reaction setup.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Experimental Protocol: Iodination using Iodine Monochloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-acetamidobenzoate in a suitable anhydrous solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of ICl: Slowly add a solution of iodine monochloride (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the stirred solution of the substrate. The addition should be dropwise to maintain control over the reaction temperature.[3]
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize any unreacted iodine. The product can then be extracted with an organic solvent.
Issue 2: Formation of Di-iodinated Byproducts
Question: I am observing the formation of di-iodinated products in my reaction, which is reducing the yield of the desired mono-iodinated this compound. How can I improve the selectivity?
Answer: The formation of di-iodinated species is a common issue, especially with activated aromatic rings. The key to preventing this is to control the reaction's stoichiometry and conditions carefully.
Strategies for Enhancing Mono-iodination Selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.[3]
-
Slow Addition of Reagents: Add the iodinating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, disfavoring a second iodination event.
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification techniques?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the nature of the impurities.
Purification Workflow:
-
Initial Work-up: After quenching the reaction, the crude product is typically extracted into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution will remove any acidic impurities, and a brine wash will help to remove excess water.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system for recrystallization should be determined experimentally. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
Visualizing the Workflow
To aid in understanding the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
For a typical reaction, the following stoichiometry and expected yields can be used as a guideline.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Methyl 4-acetamidobenzoate | 1.0 | 193.19 |
| Iodine Monochloride (ICl) | 1.0-1.2 | 162.36 |
| Product | ||
| This compound | - | 319.10 |
| Expected Yield | 70-85% |
Conclusion
The successful synthesis of this compound hinges on careful control of reaction parameters, particularly the choice of iodinating agent, stoichiometry, and temperature. By following the troubleshooting advice and protocols outlined in this guide, researchers can significantly improve their reaction outcomes.
References
Technical Support Center: Synthesis of Methyl 4-acetamido-3-iodobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-acetamido-3-iodobenzoate, a key intermediate in pharmaceutical development and organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. The typical synthesis involves the electrophilic iodination of Methyl 4-acetamidobenzoate, often using an iodinating agent like Iodine Monochloride (ICl) in a solvent such as glacial acetic acid.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction shows poor conversion to this compound. What are the likely causes and how can I improve the yield?
A: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is best for troubleshooting.
-
Cause A: Deactivated Starting Material or Reagent. The starting material, Methyl 4-acetamidobenzoate, is an activated aromatic ring, making it receptive to electrophilic substitution.[2] However, the iodinating agent itself, particularly Iodine Monochloride (ICl), is highly sensitive to moisture.[3][4] Hydrolysis of ICl reduces its electrophilicity and effectiveness.
-
Cause B: Reversible Reaction. The iodination of aromatic rings can be a reversible process. The byproduct hydrogen iodide (HI) is a reducing agent that can convert the iodinated product back to the starting material, lowering the net yield.[6]
-
Cause C: Inadequate Reaction Conditions. Even for activated substrates, temperature and reaction time are critical.
-
Solution:
-
While many iodinations of activated rings proceed at room temperature, gentle heating might be required to drive the reaction to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Problem 2: Significant Formation of a Di-iodinated Byproduct
Q: My crude product analysis (NMR/LCMS) shows a significant peak corresponding to a di-iodinated species. How can I improve the selectivity for mono-iodination?
A: The formation of Methyl 4-acetamido-3,5-diiodobenzoate is the most common byproduct issue. The acetamido group is strongly activating, making the second ortho position (C5) susceptible to a subsequent iodination.[2][8]
-
Cause: Over-active Reaction / Incorrect Stoichiometry. Excess iodinating agent or reaction conditions that are too harsh will favor multiple iodinations.
-
Solution:
-
Control Stoichiometry: Carefully use a 1:1 molar ratio of the iodinating agent to the substrate. A slight sub-stoichiometric amount of the iodinating agent can further favor mono-substitution.[3][8]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) will decrease the overall reaction rate and significantly improve selectivity for the mono-iodinated product.[3][8]
-
Slow Addition: Add the iodinating agent dropwise to the solution of the substrate rather than all at once. This keeps the instantaneous concentration of the electrophile low, disfavoring di-substitution.[3]
-
-
Problem 3: Product is Difficult to Purify or Appears as a Dark, Tarry Material
Q: After quenching the reaction, the crude product is a dark, oily, or tar-like substance, making isolation and purification difficult. What is happening?
A: The formation of dark, insoluble materials often indicates oxidation of the starting material or product, a common issue with electron-rich aromatic compounds like aniline derivatives.[3]
-
Cause: Oxidative Side Reactions. The combination of an iodinating agent and potentially an oxidizing agent can lead to undesired oxidative polymerization or degradation.
-
Solution:
-
Use Milder Conditions: Lowering the reaction temperature can minimize oxidative side reactions.[3]
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Proper Quenching: After the reaction is complete, quench it by pouring it into a solution of a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted iodine species and help prevent further oxidation during workup.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acetamido group in directing the iodination?
The acetamido group (-NHCOCH₃) is a powerful activating, ortho-, para- directing group. The lone pair of electrons on the nitrogen atom can be donated into the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic. This effect is strongest at the ortho and para positions. Since the para position is already occupied by the ester, the incoming electrophile (I⁺) is directed to the ortho positions (C3 and C5).[9]
Q2: Why is Iodine Monochloride (ICl) a common choice for this reaction?
ICl is a popular iodinating agent because it is more reactive than molecular iodine (I₂).[4] Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ+—Clδ-), making the iodine atom electrophilic and ready to be attacked by the activated benzene ring.[10]
Q3: Can I use other iodinating agents?
Yes, other agents can be used, though they may require different conditions.
-
N-Iodosuccinimide (NIS): Often used for sensitive substrates under mild conditions. It can be more expensive for large-scale reactions.[11]
-
Iodine (I₂) with an Oxidizing Agent: A classic method involves using molecular iodine in the presence of an oxidizing agent like nitric acid (HNO₃) or iodic acid (HIO₃). The oxidant generates a more potent electrophilic iodine species (like I⁺) in situ.[7][12]
Q4: How do I effectively purify the final product from the common byproducts?
-
Recrystallization: This is often the most effective method for removing both the unreacted starting material and the di-iodinated byproduct. The solubility differences between the mono-iodinated product, the di-iodinated product, and the starting material in a given solvent system (e.g., ethanol/water) can be exploited for separation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can provide excellent separation. A solvent system such as hexane/ethyl acetate is a good starting point for elution.
Data Summary & Protocols
Table 1: Key Reactants and Byproducts
| Compound Name | Structure | Molar Mass ( g/mol ) | Role / Type |
| Methyl 4-acetamidobenzoate | C₁₀H₁₁NO₃ | 193.19 | Starting Material |
| This compound | C₁₀H₁₀INO₃ | 319.10 | Desired Product [13] |
| Methyl 4-acetamido-3,5-diiodobenzoate | C₁₀H₉I₂NO₃ | 445.00 | Di-iodination Byproduct |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | Potential Hydrolysis Byproduct[14] |
Diagram 1: Reaction Mechanism
Caption: Electrophilic attack of I⁺ on the activated ring forms a stable intermediate, which then rearomatizes.
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions in a chemical fume hood.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-acetamidobenzoate (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: In a separate flask, prepare a solution of Iodine Monochloride (1.05 eq.) in glacial acetic acid.
-
Reaction: Slowly add the ICl solution dropwise to the stirred solution of the starting material at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate should form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red/brown color of iodine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving low product yield in the iodination reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scbt.com [scbt.com]
- 14. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-acetamido-3-iodobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-acetamido-3-iodobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate.[1] The purity of this compound is critical for downstream applications, including the development of novel therapeutic agents and imaging probes.[2][3] This document provides in-depth, experience-based answers to common challenges encountered during its purification from typical starting materials.
Introduction: The Chemistry of Purification
This compound is typically synthesized via electrophilic iodination of its precursor, Methyl 4-acetamidobenzoate. The most common iodinating agent used in modern synthesis is N-Iodosuccinimide (NIS), often in the presence of an acid catalyst.[4][5] While effective, this reaction can generate a predictable profile of impurities that must be removed.
The success of any purification strategy hinges on understanding the physicochemical properties of the desired product versus its potential contaminants. The introduction of an iodine atom onto the aromatic ring significantly increases the molecule's molecular weight and subtly alters its polarity, which are the primary levers we will use for separation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: My crude product is a dark brown or purple solid/oil. How do I remove this persistent color?
Answer:
This coloration is almost certainly due to the presence of residual molecular iodine (I₂), a common byproduct of iodination reactions, especially if the reaction was incomplete or if excess iodinating agent was used.[6] Iodine is highly colored and can contaminate your crystalline product.
Causality: The iodinating species, often an electrophilic "I+" equivalent generated from NIS, can be reduced back to I₂ during the reaction or work-up.[7]
Solution: Reductive Quench and Wash
The most effective way to remove iodine is to reduce it to the colorless and water-soluble iodide ion (I⁻). This is achieved by washing the crude product solution with a mild reducing agent.
Step-by-Step Protocol:
-
After the reaction is complete, concentrate the reaction mixture if necessary and redissolve the crude residue in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stopper the funnel and shake vigorously. You will observe the brown/purple color of the organic layer fade as the I₂ is reduced. The chemical reaction is: I₂ + 2 Na₂S₂O₃(aq) → 2 NaI(aq) + Na₂S₄O₆(aq)
-
Separate the aqueous layer. Repeat the wash with fresh Na₂S₂O₃ solution until the organic layer is colorless or pale yellow.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic residues (like succinimide from NIS or the acid catalyst).
-
Finally, wash with brine (saturated NaCl solution) to remove excess water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain your decolorized crude product, which is now ready for further purification.
Q2: My TLC plate shows two major spots after the work-up. How do I identify them and separate them?
Answer:
This is a classic purification challenge. The two spots are most likely your desired product, this compound, and the unreacted starting material, Methyl 4-acetamidobenzoate.
Identification via TLC:
-
Polarity: The product is generally slightly less polar than the starting material. The large, nonpolar iodine atom tends to decrease the molecule's interaction with the polar silica gel, causing it to travel further up the TLC plate. Therefore, the spot with the higher Rf value is your product, and the spot with the lower Rf value is the starting material.
-
Co-spotting: To confirm, run a TLC with three lanes: one for your crude mixture, one for a sample of the pure starting material, and a third lane where you "co-spot" the crude mixture and the starting material together. If the lower spot in your crude lane corresponds perfectly with the starting material spot and merges with it in the co-spot lane, you have confirmed its identity.
Separation Strategy: Recrystallization
For this specific separation, recrystallization is often the most efficient method. The key is to find a solvent system where the product's solubility is significantly lower than the starting material's solubility in the cold solvent.
Recommended Solvent Systems for Recrystallization:
-
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the crude material in a minimum of hot ethyl acetate. Add hexanes slowly until the cloud point is reached. Allow to cool.
dot
Caption: General purification workflow for this compound.
Q3: My yield is very low after recrystallization. What are the common pitfalls?
Answer:
Low recovery from recrystallization is a frequent issue that can almost always be traced back to technique. Here are the primary causes and their solutions:
-
Using Too Much Solvent: This is the most common error. If you add too much hot solvent to dissolve your crude product, the solution will not become supersaturated upon cooling, and little or no product will crystallize out.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid, waiting for it to dissolve before adding more.
-
-
Cooling Too Quickly: Placing the hot flask directly into an ice bath will cause the product to "crash out" of solution as a fine powder or oil. This rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization, and can also lead to lower apparent yields if the fine powder is difficult to collect.
-
Solution: Practice patience. Allow the hot, clear solution to cool slowly to room temperature on the benchtop, undisturbed. Once crystals have formed at room temperature, then you can place the flask in an ice bath to maximize recovery.
-
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant amount of product.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Perform the filtration as quickly as possible. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.
-
Q4: I suspect my product is contaminated with a di-iodinated byproduct. How can I remove it?
Answer:
Over-iodination can lead to the formation of Methyl 4-acetamido-3,5-diiodobenzoate. This byproduct is significantly less polar than your desired mono-iodinated product.
Identification: On a TLC plate, the di-iodinated compound will have a higher Rf value than your product.
Separation Strategy: Column Chromatography
While a careful recrystallization might remove some of it, flash column chromatography is the most reliable method for separating compounds with such similar structures.[8]
dot
Caption: Troubleshooting logic for purification based on initial analysis.
Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexanes Gradient | Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 40-50% EtOAc). |
| Elution Order | 1. Di-iodinated byproduct (least polar) 2. Product (intermediate polarity) 3. Starting Material (most polar) | Compounds elute in order of increasing polarity. |
Q5: My product appears pure by NMR, but it has a broad melting point. What does this indicate?
Answer:
A broad melting point range is a classic sign of impurity, even if the ¹H NMR spectrum looks clean.
Possible Causes:
-
Solvent Inclusion: Residual solvent (e.g., ethyl acetate, ethanol) can be trapped in the crystal lattice, disrupting its structure and lowering/broadening the melting point.
-
Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating (well below the melting point) for several hours.
-
-
Inorganic Salts: Salts from the work-up (e.g., Na₂SO₄, NaCl) may have been carried over. These are invisible by NMR.
-
Solution: Ensure the product is fully dissolved during the final recrystallization step. If you suspect salt contamination, redissolving the product in an organic solvent, filtering through a tight cotton plug, and re-concentrating before recrystallization can help.
-
-
Amorphous Solid: The product may not have crystallized into a well-ordered lattice.
-
Solution: Perform a second, careful recrystallization from a different solvent system. Ensure the cooling process is very slow to promote the formation of large, well-defined crystals.
-
Data Summary Tables
Table 1: Key Compounds and Expected TLC Behavior
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Relative Rf |
|---|---|---|---|
| Methyl 4-acetamidobenzoate (Starting Material) | 193.19 | Low | |
| This compound (Product) | 319.10 | Medium | |
| Methyl 4-acetamido-3,5-diiodobenzoate (Byproduct) | 445.00 | High |
| 4-acetamido-3-iodobenzoic acid (Hydrolysis Byproduct) | | 305.07 | Very Low (may streak) |
References
- 1. chemimpex.com [chemimpex.com]
- 2. calibrechem.com [calibrechem.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Preserving the Integrity of Methyl 4-acetamido-3-iodobenzoate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 4-acetamido-3-iodobenzoate. This versatile building block is a key intermediate in the synthesis of various bioactive molecules and imaging agents.[1] However, its utility can be compromised by unintended side reactions, most notably the demethylation of the methyl ester group.
This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate these challenges, ensuring the integrity of your compound and the success of your experiments.
Troubleshooting Guide: Demethylation and Related Side Reactions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has produced a new, more polar spot on my TLC plate that wasn't in my starting material. How can I confirm if it is the demethylated product, 4-acetamido-3-iodobenzoic acid?
A1: The most common byproduct, 4-acetamido-3-iodobenzoic acid, is significantly more polar than the parent methyl ester due to the presence of the free carboxylic acid group. You can confirm its identity using a few straightforward analytical techniques:
-
TLC Analysis: The carboxylic acid will have a much lower Rf value than the ester. It will often streak on silica gel unless a small amount of acetic acid is added to the mobile phase.
-
Mass Spectrometry (MS): The demethylated product will have a molecular weight that is 14.03 g/mol less than the starting material (the mass of CH₂). For this compound (MW: 319.09 g/mol ), the demethylated acid would have an expected MW of 305.06 g/mol .
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the methyl ester singlet, which typically appears around 3.9 ppm. The broad singlet of the carboxylic acid proton will appear far downfield, often above 10 ppm, though it may not always be visible depending on the solvent used.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which will be absent in your starting material.
Q2: What are the primary causes of this demethylation side reaction?
A2: Demethylation is the hydrolysis of the methyl ester to a carboxylic acid. This reaction is most commonly catalyzed by the presence of acidic or basic reagents and/or solvents, especially when combined with elevated temperatures.[2][3]
-
Basic Conditions (Saponification): This is the most frequent cause. The hydroxide ion (OH⁻) or other strong bases act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester.[4] This reaction is generally irreversible and is often driven to completion if sufficient base and heat are used.[5]
-
Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) in the presence of water can catalyze the hydrolysis of the ester.[3] This is an equilibrium reaction, but it can be driven towards the carboxylic acid if excess water is present or if the reaction is heated for prolonged periods.[6]
The diagram below illustrates the mechanistic pathways for both acid and base-catalyzed hydrolysis.
References
Technical Support Center: Suzuki Coupling of Methyl 4-acetamido-3-iodobenzoate
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth technical advice, catalyst selection strategies, and troubleshooting solutions for the Suzuki-Miyaura cross-coupling of Methyl 4-acetamido-3-iodobenzoate. Our focus is to move beyond mere protocols and delve into the chemical reasoning that underpins successful, high-yield synthesis.
The substrate , this compound, presents a unique profile. The carbon-iodine bond is highly reactive and ideal for oxidative addition, the first and often rate-determining step in the catalytic cycle.[1][2] However, the molecule also contains an ester functional group, which can be sensitive to certain basic conditions, and an ortho-acetamido group that introduces potential steric hindrance. This guide is structured to address these specific challenges proactively.
Part 1: Core Principles of Catalyst System Selection
The success of any Suzuki-Miyaura coupling hinges on the harmonious interplay of four key components: the palladium source, the ligand, the base, and the solvent.[3] For this specific substrate, careful consideration of each is paramount.
Palladium Precatalyst: The Engine of the Reaction
The active catalyst in the cycle is a Palladium(0) species.[3] You can introduce this in several ways, either directly as a Pd(0) complex or by using a more stable Pd(II) salt that is reduced in situ.
-
Pd(0) Precatalysts: Complexes like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) are common and effective for reactive aryl iodides.[4] They enter the catalytic cycle directly without needing a reduction step. However, they can be sensitive to air and may require more careful handling.
-
Pd(II) Precatalysts: Salts such as Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(PPh₃)₂ are more stable to air and often more economical. They require in situ reduction to the active Pd(0) state, which is typically accomplished by a phosphine ligand or other reagents in the mixture.
-
Palladacycles: These are highly active, air-stable precatalysts that can lead to very high turnover numbers (TONs), allowing for lower catalyst loading.[1] They are particularly useful for challenging couplings.[5]
Ligand Selection: Steering Reactivity and Stability
The ligand stabilizes the palladium center, influences its reactivity, and can be critical in overcoming steric challenges.[1] For this compound, the ortho-acetamido group can sterically hinder the approach to the palladium center after oxidative addition.
| Ligand Class | Example(s) | Key Characteristics & Use Cases | Considerations for this Substrate |
| Simple Triarylphosphines | PPh₃ (Triphenylphosphine) | The "classic" ligand. Often effective for reactive aryl iodides.[6] Can be used in higher concentrations. | May be sufficient, but could lead to slower reaction rates if coupling with a sterically bulky boronic acid. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Highly effective for a broad range of substrates, including sterically hindered ones.[7] Promotes fast reductive elimination. | Excellent choice to accelerate the reaction and overcome potential steric hindrance from the acetamido group. |
| Bulky, Electron-Rich Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-donating, which facilitates the oxidative addition step, especially for less reactive halides like chlorides.[5][8] | Highly effective, but can be pyrophoric and require careful handling (often available as solutions or salts). |
| N-Heterocyclic Carbenes (NHCs) | IMes | Strong σ-donors that form very stable palladium complexes. Good for challenging couplings, including those with aryl chlorides.[8] | A viable alternative to phosphine ligands, offering high stability. |
As a Senior Application Scientist, my recommendation is to start with a well-established, versatile ligand. For this substrate, a Buchwald-type biaryl phosphine ligand like SPhos often provides a high probability of success due to its ability to facilitate both oxidative addition and reductive elimination in sterically demanding environments.[7]
Base Selection: The Critical Activator
The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[9][10] The presence of the methyl ester on your substrate makes the choice of base particularly important to avoid saponification (hydrolysis of the ester).
| Base | Strength | Common Use Cases | Suitability for this compound |
| K₂CO₃ / Na₂CO₃ | Moderate | A workhorse for many Suzuki couplings.[11] Often used in an aqueous/organic solvent mixture. | Excellent Choice. Generally will not hydrolyze the methyl ester under typical reaction conditions (e.g., < 100 °C). |
| K₃PO₄ | Stronger | A non-nucleophilic base, very effective for challenging couplings, including those with nitrogen-containing heterocycles.[9] | Excellent Choice. Highly effective and generally safe for the ester group. Often provides superior results. |
| Cs₂CO₃ | Strong | Often used for difficult couplings where other bases fail (the "caesium effect").[9] | Good, but use with caution. Very effective, but its higher basicity slightly increases the risk of ester hydrolysis at elevated temperatures. |
| NaOH / KOH | Very Strong | Can be used, but high basicity and nucleophilicity pose a significant risk to base-sensitive functional groups.[9] | Not Recommended. High risk of saponifying the methyl ester to a carboxylic acid, leading to low yield and purification difficulties. |
Solvent Selection: The Reaction Medium
The solvent system must dissolve the organic substrates, the catalyst, and, to some extent, facilitate the action of the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[12]
| Solvent System | Characteristics | Suitability |
| Toluene / Water | Biphasic system. Good for a wide range of temperatures. | Highly Recommended. A standard, robust choice.[13] |
| 1,4-Dioxane / Water | Miscible system. Very common and effective. | Highly Recommended. Another excellent, widely used system.[14] |
| DMF or DMAc / Water | Polar aprotic solvents. Can sometimes improve solubility and reaction rates. | Use with Caution. Can be difficult to fully remove during workup. DMF can decompose at high temperatures. |
| THF / Water | Lower boiling point. Good for reactions at moderate temperatures. | Good Choice. Effective, especially for reactions run at or below 65 °C.[15] |
Part 2: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 3: Recommended Experimental Protocol
This protocol provides a robust starting point. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 to 10:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) via syringe, followed by the degassed water.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then with brine to remove residual base and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure coupled product.[4]
-
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: My reaction yield is very low or zero. What should I check first?
A1: Low yield is a common issue that can often be traced to a few critical factors.[12]
-
Inert Atmosphere: This is the most common culprit. The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[12] Ensure your degassing procedure (e.g., sparging with argon for 15-30 minutes or multiple vacuum/backfill cycles) is rigorous.
-
Reagent Quality:
-
Catalyst/Ligand: Are they old or have they been exposed to air? Try using fresh reagents.
-
Boronic Acid: Boronic acids can dehydrate to form unreactive trimeric boroxines or undergo protodeboronation (replacement of the -B(OH)₂ group with -H).[12] Use fresh, high-purity boronic acid.
-
Solvent: Use anhydrous grade solvents. Water is often added as a co-solvent, but wet organic solvents can contain dissolved oxygen.
-
-
Base Insoluibility: If your base is not soluble enough in the reaction medium, it cannot efficiently activate the boronic acid. This can be an issue in non-aqueous Suzuki reactions. The addition of a small amount of water often resolves this.[15]
Q2: I'm observing a significant amount of a side product that corresponds to the deboronated starting material (protodeboronation). How can I fix this?
A2: Protodeboronation is a major competing pathway, especially with electron-deficient boronic acids or when the catalytic cycle is slow.[12]
-
Minimize Water: While some water is needed to dissolve the base, excess water can promote protodeboronation. Try reducing the amount of water in your solvent system.
-
Choice of Base: A weaker base or a non-hydroxide base like K₃PO₄ or CsF can sometimes reduce the rate of this side reaction.[9]
-
Use a Boronic Ester: Convert your boronic acid to a more stable pinacol (B(pin)) or MIDA boronate ester. These reagents are more resistant to protodeboronation and slowly release the active boronic acid into the reaction, keeping its concentration low.[12]
-
Temperature & Time: Lower the reaction temperature and shorten the reaction time if possible. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: My main impurity seems to be a biaryl product derived from two molecules of my boronic acid (homocoupling). What causes this?
A3: Homocoupling is almost always caused by the presence of oxygen.[12] Oxygen can facilitate a separate palladium-catalyzed oxidative coupling of the boronic acid molecules. The solution is to improve your inert atmosphere technique. Ensure all solvents are rigorously degassed and that the reaction is maintained under a positive pressure of argon or nitrogen throughout.
Q4: The reaction works, but I am getting hydrolysis of my methyl ester. What can I do?
A4: This indicates your conditions are too basic or your temperature is too high for the ester's stability.
-
Switch to a Milder Base: If you are using Cs₂CO₃, switch to K₃PO₄ or K₂CO₃. Never use NaOH or KOH. [9]
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 70-80 °C). Since you are using a highly reactive aryl iodide, high temperatures may not be necessary.
-
Reduce Reaction Time: Monitor the reaction and work it up as soon as it is complete to minimize the ester's exposure to basic conditions.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
Introduction: The Significance of Methyl 4-acetamido-3-iodobenzoate
Answering the user's request.## Technical Support Center: A Guide to the Synthesis of Methyl 4-acetamido-3-iodobenzoate
This compound is a highly valuable substituted aromatic compound that serves as a critical building block in organic and medicinal chemistry. Its structure, featuring an acetamido group, a methyl ester, and an iodine atom on a benzene ring, makes it a versatile intermediate for constructing more complex molecules. It is particularly important in the development of novel pharmaceuticals, including agents for medical imaging and targeted therapies, where the iodine atom can be used as a handle for cross-coupling reactions or as a radioisotope label.[1]
This guide provides a comprehensive technical resource for researchers scaling up the synthesis of this compound. It is structured in a question-and-answer format to directly address common challenges, offering insights grounded in mechanistic principles and practical laboratory experience.
Synthesis Overview: The Iodination of an Activated Aromatic Ring
The most common and direct route to this compound is through the electrophilic aromatic substitution of its precursor, Methyl 4-acetamidobenzoate.
Reaction Scheme:
The core of this transformation is the generation of an electrophilic iodine species (often denoted as "I+"). The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group. Since the para position is blocked by the methyl ester, electrophilic attack is directed almost exclusively to the ortho position (C-3). Molecular iodine (I₂) itself is a relatively weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[2][3]
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using iodine and periodic acid as the oxidizing agent.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-acetamidobenzoate | 193.19 | 10.0 g | 51.76 mmol | 1.0 |
| Iodine (I₂) | 253.81 | 14.5 g | 57.13 mmol | 1.1 |
| Periodic Acid (H₅IO₆) | 227.94 | 5.90 g | 25.88 mmol | 0.5 |
| Methanol | 32.04 | 200 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-acetamidobenzoate (10.0 g), Iodine (14.5 g), and Methanol (200 mL).
-
Initiation: Begin stirring the suspension. Carefully add the concentrated sulfuric acid (1 mL) to the mixture.
-
Oxidant Addition: In a separate beaker, dissolve the periodic acid (5.90 g) in 40 mL of water. Slowly add this solution to the reaction flask over 15-20 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The starting material will have a higher Rf than the product. The reaction is typically complete within 2-4 hours.
-
Quenching and Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture into a 1 L beaker containing 500 mL of ice-water and a solution of sodium thiosulfate (approx. 15 g in 50 mL water) to quench any unreacted iodine. Stir until the dark color of iodine disappears.
-
Precipitation: The white to off-white product should precipitate from the solution. Stir for an additional 30 minutes in the ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold hexanes (2 x 20 mL) to aid in drying.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
Synthesis and Troubleshooting Workflow
The following diagram outlines the general workflow and key decision points in the synthesis process.
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Guide
Category: Reaction Issues
Q1: My reaction is stalled. TLC analysis shows a large amount of starting material even after several hours. What's wrong?
A1: This issue typically points to insufficient generation of the active electrophilic iodine species.
-
Cause - Ineffective Oxidant: The periodic acid may be old or degraded. It is crucial for oxidizing I₂ to the active iodinating agent.
-
Solution: Use a fresh bottle of periodic acid. Alternatively, other oxidizing systems like hydrogen peroxide or nitric acid can be employed, but reaction conditions may need re-optimization.
-
Cause - Insufficient Acid Catalyst: The sulfuric acid catalyst is essential for the reaction mechanism.
-
Solution: Ensure the correct amount of catalyst was added. A slight increase might help, but be cautious as excess acid can promote side reactions or hydrolysis.
-
Cause - Low Temperature: If the reflux is not vigorous enough, the reaction rate will be significantly slower.
-
Solution: Ensure the reaction is maintained at a proper reflux temperature (around 65-70°C for methanol).
Q2: I'm observing a new, less polar spot on my TLC plate, in addition to the product and starting material. What is this byproduct?
A2: This is very likely the di-iodinated product, Methyl 4-acetamido-3,5-diiodobenzoate.
-
Cause - Over-iodination: The acetamido group is strongly activating, and if the reaction conditions are too harsh or there is a large excess of the iodinating agent, a second iodination can occur at the other ortho position (C-5).
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry. Do not use more than 1.1 equivalents of iodine.
-
Controlled Addition: Add the periodic acid solution slowly and maintain a consistent temperature. A rapid exotherm can lead to over-reaction.
-
Monitoring: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of the di-iodinated product.
-
Category: Work-up and Purification Challenges
Q1: My product "oiled out" during recrystallization and won't crystallize. How can I resolve this?
A1: "Oiling out" occurs when a compound is insoluble in the solvent system at a given temperature, separating as a liquid phase rather than a solid crystal lattice. This is often due to impurities or an improper solvent ratio.
-
Solution - Adjust Solvent Ratio: Add more of the "good" solvent (in this case, hot ethanol) to fully dissolve the oil. Then, add the "bad" solvent (hot water) more slowly while vigorously stirring until the first sign of persistent cloudiness appears.
-
Solution - Slow Cooling: Allow the flask to cool very slowly to room temperature without disturbance. Rapid cooling promotes oil formation over crystallization.
-
Solution - Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Solution - Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
Q2: My final product has a pink or yellowish tint, even after recrystallization. What causes this and is it a problem?
A2: A persistent color often indicates trace impurities, possibly from residual iodine or oxidized species.
-
Cause - Trapped Iodine: Microscopic amounts of iodine can be trapped within the crystal lattice.
-
Solution: During work-up, ensure the quenching step with sodium thiosulfate is complete. For purification, you can try adding a small amount of activated charcoal to the hot recrystallization solution to absorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling.
-
Impact: For most applications, a very faint color is acceptable. However, for high-purity applications like pharmaceutical standards, further purification may be necessary until the product is a pure white solid.
Category: Product Stability and Characterization
Q1: My NMR spectrum shows the expected aromatic and methyl peaks, but I also see a small, broad singlet around 10-12 ppm and the disappearance of the methyl ester singlet. What happened?
A1: This pattern is characteristic of hydrolysis of the methyl ester to the corresponding carboxylic acid (4-acetamido-3-iodobenzoic acid).
-
Cause - Harsh Conditions: Exposure to strong acid or base, particularly at elevated temperatures during work-up or a prolonged reaction time, can cause ester hydrolysis.[4][5]
-
Prevention: Use the minimum required amount of acid catalyst. Ensure the work-up is performed promptly after the reaction is complete and avoid any basic washes (e.g., sodium bicarbonate) unless necessary, as this can also promote hydrolysis of the ester.
-
Separation: The carboxylic acid byproduct is more polar and can often be removed by recrystallization.
Q2: How should I store the final product to ensure its long-term stability?
A2: Aryl iodides can be sensitive to light and air over long periods. The carbon-iodine bond can undergo homolytic cleavage, leading to discoloration and degradation.[6][7]
-
Proper Storage: Store the purified this compound in a tightly sealed amber glass vial to protect it from light. For long-term storage, keeping it in a cool, dark place or a desiccator is recommended. Storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to acetylate the amine of Methyl 4-aminobenzoate before iodination?
A1: The free amino group (-NH₂) is too strongly activating and is also highly susceptible to oxidation by the iodinating mixture.[8] Direct iodination of Methyl 4-aminobenzoate would likely lead to a mixture of poly-iodinated products and significant oxidative decomposition (tar formation). The acetamido group serves two key functions: it moderates the activating effect of the nitrogen, preventing over-iodination, and it protects the nitrogen from oxidation.
Q2: Are there greener or safer alternatives to the periodic acid system?
A2: Yes, the field of chemistry is continually moving towards greener methods.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine that often does not require a strong oxidant. Reactions can be run in solvents like acetonitrile or acetic acid.
-
Hydrogen Peroxide: A system of I₂ and H₂O₂ is a very green option, as the only byproduct is water. This method often requires careful temperature control.
-
Electrochemical Methods: Electrochemical synthesis can generate the active iodinating species from a simple iodide salt (like KI) using electrons as the "reagent," avoiding chemical oxidants entirely.[9]
Q3: What are the most critical safety precautions to take during this synthesis?
A3:
-
Iodine: Iodine can cause chemical burns and its vapor is irritating. Handle it in a well-ventilated fume hood and wear gloves and safety glasses.
-
Corrosives: Concentrated sulfuric acid and periodic acid are corrosive. Handle with extreme care.
-
Quenching: The quenching of iodine with sodium thiosulfate can be exothermic. Perform this step in an ice bath and add the reaction mixture slowly.
-
Ammonia: Never use ammonia or ammonium hydroxide during the work-up of iodination reactions, as this can form highly explosive nitrogen triiodide (NI₃).[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
impact of reaction temperature on Methyl 4-acetamido-3-iodobenzoate stability
Technical Support Center: Methyl 4-acetamido-3-iodobenzoate
A Guide to Thermal Stability and Reaction Optimization for Researchers
Welcome to the technical support center for this compound (CAS 190071-23-9). As a key intermediate in pharmaceutical research and organic synthesis, understanding the stability of this molecule, particularly in response to reaction temperature, is critical for achieving high-yield, high-purity outcomes.[1] This guide, structured for an audience of research scientists and drug development professionals, provides in-depth troubleshooting advice, FAQs, and validated protocols to navigate the challenges associated with its use.
Core Stability Concerns: A Mechanistic Overview
Elevated temperatures can introduce significant stability challenges for this compound. The molecule's structure contains three primary functional groups, each with different susceptibilities to thermal stress. The primary modes of degradation are deiodination and hydrolysis.
Deiodination: The Weakest Link
The Carbon-Iodine (C-I) bond on the aromatic ring is the most significant point of thermal instability. Aryl iodides are known to undergo deiodination, a process that is often accelerated by heat.
-
Mechanism: The C-I bond is weaker than corresponding C-Br or C-Cl bonds. At elevated temperatures, this bond can cleave homolytically to form an aryl radical and an iodine radical. The aryl radical can then be quenched by a hydrogen source in the reaction mixture, leading to the formation of the deiodinated byproduct, Methyl 4-acetamidobenzoate. The liberated iodine radicals can combine to form elemental iodine (I₂), which is responsible for the characteristic brown or purple discoloration of the reaction mixture.
-
Influencing Factors: This degradation is highly dependent on temperature. The process can be further influenced by the presence of light or radical initiators.
Hydrolysis: A Secondary Concern
The molecule contains both an ester and an amide linkage, which can be susceptible to hydrolysis under certain conditions, a reaction that is accelerated by temperature.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid in the presence of water, particularly under acidic or basic conditions.[2][3] This would result in the formation of 4-acetamido-3-iodobenzoic acid. Studies on the parent molecule, methyl benzoate, confirm that hydrolysis is temperature-dependent.
-
Amide Hydrolysis: Amides are generally more stable and resistant to hydrolysis than esters due to resonance stabilization.[4] However, under forcing conditions (e.g., high temperatures with strong acid or base), the acetamido group can be hydrolyzed to an amine, yielding Methyl 4-amino-3-iodobenzoate.
Diagram: Potential Thermal Degradation Pathways
Caption: Primary and secondary thermal degradation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction mixture is turning dark brown or purple upon heating. What is happening?
A: This is a classic sign of deiodination. The C-I bond is likely breaking, forming elemental iodine (I₂), which imparts a brown/purple color to most organic solvents. This indicates that your reaction temperature is too high for the stability of the aryl iodide bond.
Q: I am observing a significant amount of a major byproduct with a mass of M-126 in my LC-MS analysis. What is it?
A: A mass loss of ~126 amu corresponds to the replacement of an iodine atom with a hydrogen atom. You are observing the deiodinated byproduct, Methyl 4-acetamidobenzoate. This confirms that thermal decomposition via the deiodination pathway is a major issue in your reaction.
Q: My reaction yield is significantly lower than expected, and TLC analysis shows multiple new spots. How do I diagnose the problem?
A: Low yields accompanied by multiple spots suggest compound decomposition.
-
Identify the Spots: First, try to identify the byproducts. The deiodinated product will be less polar than the starting material on silica gel. Hydrolysis products (carboxylic acid or amine) will be significantly more polar.
-
Run Controls: Set up small-scale control reactions where you heat the starting material in the reaction solvent without other reagents. This will help you isolate whether the decomposition is purely thermal or if it is being promoted by one of your reagents.
Q: How can I prevent deiodination while still providing enough energy for my desired reaction to proceed?
A: This is a common challenge in cross-coupling or other reactions that require heat.[5]
-
Precise Temperature Control: Avoid "ballpark" temperatures. Use a digital hotplate with a thermocouple or an oil bath to maintain the lowest possible temperature at which your desired reaction proceeds at an acceptable rate.
-
Run a Temperature Screen: Conduct a series of small-scale reactions at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C) to find the optimal balance between reaction rate and stability. A synthesis involving a similar aryl iodide structure has been shown to be stable at temperatures up to 105°C in DMF.[6]
-
Inert Atmosphere: While deiodination is primarily thermal, conducting reactions under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate radical pathways that may be exacerbated by the presence of oxygen.
Q: My crude product shows the presence of a carboxylic acid. What caused this?
A: The presence of the corresponding carboxylic acid (4-acetamido-3-iodobenzoic acid) is a clear indication of ester hydrolysis. This occurs if your reaction conditions involve water (even trace amounts) and are either acidic or basic, with the rate increasing with temperature. Ensure all reagents and solvents are anhydrous if the reaction chemistry allows. If acidic or basic conditions are required, consider a lower reaction temperature or a shorter reaction time.
Frequently Asked Questions (FAQs)
What is a safe upper-temperature limit for reactions with this compound?
There is no single "safe" temperature, as stability is dependent on the solvent, reagents, and reaction time. However, based on the known reactivity of aryl iodides, significant decomposition can be expected to begin at temperatures above 100-120°C . It is strongly recommended to perform a thermal stress study under your specific reaction conditions to determine the optimal temperature. The melting point of the related compound Methyl 4-iodobenzoate is 112-116 °C; operating near or above the melting point can sometimes accelerate decomposition.
Are there any specific solvents or reagents that are incompatible with this compound at high temperatures?
Yes. Avoid prolonged heating in the presence of strong bases (like NaOH, KOH) or strong acids (like H₂SO₄, HCl), as these will promote hydrolysis of the ester and potentially the amide.[2][3] Reagents known to generate radicals should also be used with caution.
How can I monitor the stability of the compound during my experiment?
The most effective method is periodic sampling and analysis by Thin Layer Chromatography (TLC) or LC-MS. For TLC, co-spot your reaction sample with a sample of your starting material. The appearance of new, lower-polarity spots may indicate deiodination, while new, higher-polarity spots could suggest hydrolysis. A noticeable darkening of the reaction color is also a real-time visual indicator of decomposition.
Troubleshooting Workflow
Data Summary & Recommended Protocols
Table 1: Summary of Thermal Stability Issues
| Issue | Primary Cause | Key Indicators | Recommended Mitigation Strategies |
| Deiodination | Thermal cleavage of C-I bond | Brown/purple solution color; Byproduct at M-126 amu; Less polar spot on TLC | Lower reaction temperature; Use precise temperature control; Screen for minimum required temperature; Maintain inert atmosphere. |
| Ester Hydrolysis | Reaction with H₂O (acid/base catalyzed) | Presence of carboxylic acid; More polar spot on TLC | Use anhydrous solvents and reagents; Avoid strong acids/bases if possible; Reduce reaction time. |
| Amide Hydrolysis | Harsh reaction conditions | Presence of amine byproduct; More polar spot on TLC | Avoid prolonged heating with strong acids/bases. |
Protocol: Thermal Stability Stress Test
This protocol allows you to determine the stability of this compound under your specific proposed reaction conditions.
Objective: To identify the temperature threshold for decomposition in a given solvent system.
Methodology:
-
Preparation: Prepare three identical reaction vials. To each, add this compound (e.g., 50 mg) and your chosen reaction solvent (e.g., 1 mL). Do not add other reagents.
-
Inert Atmosphere (Optional but Recommended): Seal the vials and purge with an inert gas (e.g., Nitrogen) for 5 minutes.
-
Temperature Gradient: Place each vial in a separate heating block or oil bath set to a different temperature. A good starting range is 80°C, 100°C, and 120°C.
-
Time Course Monitoring:
-
At T=0, take a small aliquot from each vial for a baseline TLC and/or LC-MS analysis.
-
Every hour for 4-6 hours, take another small aliquot from each vial.
-
Note any visual changes, especially color.
-
-
Analysis:
-
Run TLC plates for each time point and temperature. Stain and visualize the plates. Look for the appearance of new spots and the disappearance of the starting material spot.
-
(Optional) Submit the final time point samples for LC-MS analysis to confirm the identity of any major degradation products.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Iodination: A Comparative Analysis for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Iodinated Aromatics in Drug Development
In the landscape of modern pharmaceutical synthesis, iodinated organic compounds represent a class of exceptionally versatile intermediates. Their utility stems from the unique reactivity of the carbon-iodine bond, which serves as a linchpin for constructing complex molecular architectures, most notably through metal-catalyzed cross-coupling reactions. A prime example of such a critical building block is Methyl 4-acetamido-3-iodobenzoate , a key intermediate in the development of various therapeutic agents.[1]
While its name might suggest it is a reagent, this compound is, in fact, the product of a carefully controlled iodination reaction. The central challenge for any process chemist or discovery scientist is the selection of an appropriate iodinating agent to forge this C-I bond with high efficiency, regioselectivity, and scalability. This guide provides an in-depth, experience-driven comparison of the primary electrophilic iodinating reagents used to synthesize molecules like this compound. We will dissect the mechanistic nuances, practical considerations, and performance data of each alternative, providing a logical framework for reagent selection in your own research.
The Model System: Synthesizing this compound
To ground our comparison in a real-world context, we will consider the synthesis of our target molecule from its readily available precursor, Methyl 4-acetamidobenzoate.
The core synthetic challenge lies in achieving regioselective iodination. The acetamido group (-NHAc) is a powerful ortho-, para-directing activator. Since the para position is blocked, iodination is directed to the ortho position (C3). However, the methyl ester (-COOMe) is a deactivating, meta-directing group. The activating effect of the acetamido group dominates, guiding the incoming electrophile. The choice of iodinating reagent and conditions is therefore critical to maximizing the yield of the desired C3 isomer while minimizing side reactions.
A Comparative Analysis of Premier Electrophilic Iodinating Reagents
The direct iodination of aromatic compounds is an electrophilic aromatic substitution reaction.[2] The effectiveness of the process hinges on the generation of a potent iodine electrophile (I⁺ or its equivalent). We will compare three workhorse systems.
N-Iodosuccinimide (NIS): The Controlled and Selective Agent
N-Iodosuccinimide (NIS) is a stable, crystalline solid, making it significantly easier and safer to handle than many other iodinating agents.[3][4][5] It functions as an electrophilic iodine source, but its reactivity is often moderate, which can be a distinct advantage for achieving high selectivity with sensitive substrates.[3][6]
-
Mechanism & Causality: NIS itself is not a highly potent electrophile. Its efficacy is dramatically enhanced in the presence of a Brønsted or Lewis acid catalyst.[7][8] Protic acids, such as trifluoroacetic acid (TFA) or the much stronger trifluoromethanesulfonic acid (triflic acid), protonate the carbonyl oxygen of NIS.[9][10][11][12] This protonation withdraws electron density from the N-I bond, polarizing it and making the iodine atom significantly more electrophilic and susceptible to attack by the electron-rich aromatic ring of the substrate. For deactivated aromatics, strong acids like triflic acid are essential to generate a "superelectrophilic" iodine species.[9][12]
-
Field Insights: NIS is the reagent of choice when dealing with complex molecules bearing acid-sensitive functional groups, as the reaction can be finely tuned by the choice and stoichiometry of the acid catalyst. Its solid nature and the formation of the water-soluble succinimide byproduct simplify reaction workup, a crucial factor in both lab-scale and process development.
Iodine Monochloride (ICl): The Potent and Economical Workhorse
Iodine monochloride (ICl) is a highly reactive interhalogen compound.[13][14] Due to the higher electronegativity of chlorine, the I-Cl bond is polarized, rendering the iodine atom strongly electrophilic (a source of I⁺).[13][15][16]
-
Mechanism & Causality: ICl's high intrinsic reactivity means it can often iodinate even moderately deactivated aromatic rings without the need for a strong acid catalyst.[13] The reaction proceeds via the classic electrophilic aromatic substitution mechanism, where the aromatic π-system attacks the electrophilic iodine, forming a resonance-stabilized carbocation (sigma complex).[15] A weak base, often the chloride ion byproduct, then abstracts a proton to restore aromaticity.
-
Field Insights: ICl is a cost-effective and atom-economical choice, making it highly attractive for large-scale syntheses.[13] However, it is a corrosive liquid with a pungent odor, requiring more stringent handling procedures.[14] A key consideration is its potential to act as a chlorinating agent under certain conditions, although for activated systems like ours, iodination is the overwhelmingly favored pathway.[13][14]
Molecular Iodine (I₂) with an Oxidizing Agent: The Classic Approach
Molecular iodine (I₂) is the most fundamental and inexpensive iodine source. However, it is a weak electrophile and cannot iodinate most aromatic compounds directly.[17] To facilitate the reaction, an oxidizing agent is required to convert I₂ into a more potent electrophilic species.[18][19]
-
Mechanism & Causality: The role of the oxidant (e.g., nitric acid, hydrogen peroxide, silver salts) is to oxidize I₂ to generate I⁺. For instance, with hydrogen peroxide (H₂O₂), the reaction is thought to proceed via the formation of hypoiodous acid (HIO), which then acts as the source of electrophilic iodine.[20] The reaction is autocatalytic in that the reaction itself produces HI, which can be re-oxidized by H₂O₂ back to I₂. This method avoids the loss of half the iodine atoms as iodide, a drawback of using I₂ alone.[20]
-
Field Insights: While economically appealing, these systems can be less "clean" than NIS or ICl. Reaction conditions can be harsher, and the use of strong oxidants may lead to undesired side reactions, particularly oxidation of the substrate itself. Green chemistry principles have driven the adoption of H₂O₂ as a preferred oxidant due to its benign byproduct (water).[18] However, achieving high yields and selectivities often requires more extensive optimization compared to using pre-formed, well-behaved reagents like NIS.
Data-Driven Performance Comparison
The selection of an iodinating reagent is a multi-factorial decision. The following table provides a comparative summary based on typical experimental outcomes for the synthesis of this compound.
| Feature | N-Iodosuccinimide (NIS) / TFA | Iodine Monochloride (ICl) | Molecular Iodine (I₂) / H₂O₂ |
| Typical Yield | 85-95% | 90-98% | 70-85% |
| Regioselectivity | Excellent | Very Good | Good to Very Good |
| Reaction Conditions | Mild (0°C to RT) | Mild (0°C to RT) | Moderate (RT to 50°C) |
| Reaction Time | 1-4 hours | 0.5-2 hours | 4-12 hours |
| Handling & Safety | Stable, easy-to-handle solid | Corrosive liquid, moisture sensitive | Solid I₂ is harmful; H₂O₂ is a strong oxidizer |
| Byproducts | Succinimide (water-soluble) | HCl | Water, unreacted starting materials |
| Cost & Scalability | Moderate cost, good scalability | Low cost, excellent for large scale | Very low cost, requires more process control |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. The choice of solvent, temperature control, and workup procedure are explained to ensure reproducibility and safety.
Workflow Visualization
Caption: General experimental workflow for electrophilic iodination.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
-
Rationale: This protocol leverages the mildness and selectivity of NIS, activated by a catalytic amount of TFA for a clean and high-yielding transformation. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal.
-
Methodology:
-
Setup: To a round-bottom flask charged with Methyl 4-acetamidobenzoate (1.0 eq), add dichloromethane (DCM, approx. 0.1 M concentration). Stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in one portion, followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 0.1 eq). The slight excess of NIS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted iodine species.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove TFA, and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain pure this compound.
-
Protocol 2: Iodination using Iodine Monochloride (ICl)
-
Rationale: This protocol utilizes the high reactivity and cost-effectiveness of ICl. Acetic acid is a common solvent that helps to moderate reactivity and keep all components in solution.
-
Methodology:
-
Setup: Dissolve Methyl 4-acetamidobenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. Controlling the temperature is vital due to the high reactivity of ICl.
-
Reagent Addition: Slowly add a solution of Iodine Monochloride (1.0 eq in acetic acid or DCM) dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until completion (typically 1-2 hours).
-
Quench & Isolation: Carefully pour the reaction mixture into a beaker containing ice water and a 10% aqueous solution of Na₂S₂O₃. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield the product. Further purification can be achieved by recrystallization if necessary.
-
Decision Framework for Reagent Selection
Choosing the optimal reagent is a balance of scientific requirements, project timelines, and practical constraints.
Caption: Decision tree for selecting the optimal iodinating reagent.
Conclusion
The synthesis of pivotal pharmaceutical intermediates like this compound underscores the critical importance of reagent selection in organic chemistry. There is no single "best" iodinating agent; rather, there is an optimal choice dictated by the specific demands of the synthesis.
-
N-Iodosuccinimide stands out for its superior handling characteristics, mild reaction conditions, and excellent selectivity, making it a reliable choice for complex, high-value substrates.
-
Iodine Monochloride offers a powerful combination of high reactivity and low cost, establishing it as an indispensable tool for large-scale production where efficiency and economy are paramount.[13]
-
Molecular Iodine with an oxidant represents the most economical route, though it often requires more rigorous process development to control selectivity and minimize side reactions.
As a senior application scientist, my recommendation is to approach this choice strategically. For initial discovery work and with precious substrates, the reliability of NIS is often worth the investment. For process development and scale-up campaigns, the potency and cost-effectiveness of ICl are difficult to surpass. By understanding the fundamental reactivity and practical handling considerations of each reagent, researchers can confidently select the right tool to accelerate their drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fiveable.me [fiveable.me]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid (NIS-CF3SO3H) via in Situ Generated Superelectrophile Iodine(I) Trifluoromethanesulfonate - Lookchem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. calibrechem.com [calibrechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. Iodination - Wordpress [reagents.acsgcipr.org]
- 20. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Iodine Carriers: N-Iodosuccinimide vs. Methyl 4-acetamido-3-iodobenzoate in Synthetic Chemistry
A Senior Application Scientist's Guide to Understanding Reactivity and Application
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise introduction and subsequent manipulation of iodine atoms are of paramount importance. Iodinated compounds serve as versatile intermediates, primarily due to the unique reactivity of the carbon-iodine (C-I) bond in cross-coupling reactions. This guide provides an in-depth comparison of two commercially available, yet functionally distinct, iodine-containing molecules: N-Iodosuccinimide (NIS) and Methyl 4-acetamido-3-iodobenzoate. We will explore their disparate roles, compare their reactivity in their respective applications, and provide experimental context for their use.
The Fundamental Distinction: An Iodinating Agent vs. an Iodinated Building Block
At the outset, it is crucial to understand that N-Iodosuccinimide and this compound do not represent a direct "apples-to-apples" comparison in terms of reactivity for the same application. Instead, they represent two different stages of a synthetic workflow: the installation of iodine and the utilization of the resulting iodinated compound.
-
N-Iodosuccinimide (NIS) is a highly effective electrophilic iodinating agent .[1] Its primary function is to deliver an electrophilic iodine species ("I+") to a nucleophilic substrate, thereby forming a new carbon-iodine bond. The reactivity of NIS is centered around the labile nitrogen-iodine (N-I) bond.
-
This compound is an iodinated aromatic compound .[2] It is a product of an iodination reaction and serves as a valuable building block in further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] The reactivity of this molecule is centered around the carbon-iodine (C-I) bond.
This guide will, therefore, compare the utility and reactivity of NIS in the synthesis of a molecule like this compound against the reactivity of this compound as a substrate in common cross-coupling reactions.
Reactivity Profile and Performance Comparison
To provide a clear comparison, we will examine the performance of each compound in its designated role.
N-Iodosuccinimide: A Versatile Source of Electrophilic Iodine
N-Iodosuccinimide is a white to off-white crystalline powder that has become a staple in organic synthesis for its ability to effect iodination under mild conditions.[1] Unlike molecular iodine (I₂), which often requires an oxidizing agent to generate a more potent electrophile, NIS provides a direct source of "I+".[3]
The reactivity of NIS can be finely tuned through the use of acid catalysts. For electron-rich aromatic systems, such as phenols, anilines, and their derivatives (e.g., acetanilides), NIS can achieve iodination with only a catalytic amount of a protic acid like trifluoroacetic acid (TFA).[4][5] For less reactive, electron-deficient aromatic compounds, stronger acids like sulfuric acid or trifluoromethanesulfonic acid are employed to enhance the electrophilicity of the iodine.[6]
Key Performance Characteristics of NIS:
-
Mild Reaction Conditions: Avoids the harsh conditions associated with other iodinating methods.[1]
-
High Regioselectivity: The directing effects of substituents on an aromatic ring can be exploited to achieve selective iodination at specific positions.
-
Excellent Functional Group Tolerance: Compatible with a wide range of functional groups, which is crucial in the synthesis of complex molecules.[1]
-
Improved Yields and Purity: The selective nature of NIS often leads to higher yields of the desired product with fewer byproducts.[1]
This compound: A Reactive Partner in Cross-Coupling Reactions
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[2] Its utility stems from the presence of a C-I bond on an aromatic ring, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.
The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl.[7] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than C-Br or C-Cl bonds, which is often the rate-determining step of the catalytic cycle.[8] This higher reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often results in faster reaction times and higher yields.[8]
Key Performance Characteristics of this compound:
-
High Reactivity in Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium catalysts.
-
Versatility: Can be used in a variety of C-C, C-N, and C-O bond-forming reactions.
-
Access to Complex Scaffolds: Enables the efficient construction of complex molecular architectures from a readily available building block.
Quantitative Data Summary
The following table summarizes the key properties and typical performance of NIS as an iodinating agent for an activated aromatic ring and an aryl iodide like this compound as a cross-coupling partner.
| Feature | N-Iodosuccinimide (Iodinating Agent) | This compound (Building Block) |
| Primary Role | Source of electrophilic iodine (I+) | Substrate for cross-coupling reactions |
| Reactive Bond | N-I | C-I |
| Typical Substrate | Electron-rich aromatic compounds | Organoboronic acids, terminal alkynes, alkenes |
| Typical Catalyst | Protic or Lewis acids (catalytic) | Palladium(0) complexes |
| Typical Reaction | Electrophilic Aromatic Iodination | Suzuki, Sonogashira, Heck Cross-Coupling |
| Reaction Conditions | Mild (often room temperature) | Mild to moderate heating (60-100 °C) |
| Typical Yields | Good to excellent (>80%) | Good to excellent (>75%) |
Experimental Protocols
To provide a practical context, the following sections detail representative experimental protocols for the use of NIS in an iodination reaction and this compound in a Sonogashira cross-coupling reaction.
Protocol 1: Iodination of Methyl 4-Acetamidobenzoate using N-Iodosuccinimide
This protocol describes a general procedure for the regioselective iodination of an activated aromatic ring, which is the synthetic route to this compound.
Workflow Diagram:
Caption: Experimental workflow for the iodination of Methyl 4-acetamidobenzoate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 4-acetamidobenzoate (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne.
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Substrate Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion: Complementary Roles in Synthesis
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-acetamido-3-iodobenzoate and its Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-acetamido-3-iodobenzoate, a pivotal intermediate in the synthesis of various bioactive molecules, is no exception.[1] Its molecular structure, featuring an iodinated and acetylated aromatic ring, presents a unique set of challenges and opportunities for analytical chemists. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the analysis of this compound and its potential process-related impurities. We will delve into the "why" behind the "how," offering not just protocols, but a validated analytical strategy.
The Synthetic Landscape and Predicted Impurities
A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities.[2] While multiple pathways to this compound exist, a common and logical approach commences with 4-aminobenzoic acid. This pathway informs our analytical approach, allowing us to anticipate the spectral signatures of unreacted starting materials, intermediates, and by-products.
A plausible synthetic pathway is as follows:
-
Acetylation: 4-aminobenzoic acid (PABA) is first acetylated to form 4-acetamidobenzoic acid.
-
Iodination: The activated aromatic ring of 4-acetamidobenzoic acid is then regioselectively iodinated at the 3-position.
-
Esterification: Finally, the carboxylic acid moiety is esterified to yield the target molecule, this compound.
This synthetic route allows us to anticipate the following potential impurities:
-
Impurity A: 4-Aminobenzoic Acid (PABA): Unreacted starting material from the first step.
-
Impurity B: 4-Acetamidobenzoic Acid: An unreacted intermediate from the esterification step.
-
Impurity C: Methyl 4-aminobenzoate: Resulting from the esterification of PABA, which may be present as an impurity in the 4-acetamidobenzoic acid starting material.
-
Impurity D: Methyl 4-acetamido-benzoate: An impurity arising from the esterification of 4-acetamidobenzoic acid without the iodination step.
-
Impurity E: Di-iodinated Species: Over-iodination of the aromatic ring could lead to di-iodinated by-products.
The following diagram illustrates the synthetic pathway and the genesis of these potential impurities.
Caption: Synthetic pathway of this compound and the origin of potential impurities.
A Comparative Guide to Spectroscopic Techniques
The comprehensive analysis of this compound and its impurities necessitates a multi-technique approach. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Separation and Quantification | High resolution, excellent for quantitative analysis, robust and widely available.[3] | Provides limited structural information, requires chromophores for UV detection. |
| LC-MS | Identification and Quantification | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Matrix effects can suppress ionization, quantification can be more complex than UV. |
| ¹H and ¹³C NMR | Structural Elucidation | Provides detailed structural information, definitive for identifying isomers. | Lower sensitivity compared to MS, complex mixtures can be challenging to interpret. |
| FTIR | Functional Group Analysis | Rapid and non-destructive, good for identifying the presence of key functional groups. | Provides limited information on the overall molecular structure, not ideal for complex mixtures. |
In-Depth Spectroscopic Analysis: A Comparative Approach
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
For routine quality control and impurity profiling, a well-developed HPLC method is non-negotiable. A reversed-phase method is typically the most effective for separating the target molecule from its more polar or less polar impurities.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. The gradient should be optimized to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main component and impurities).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Rationale for Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic compounds of interest.
-
Acidified Mobile Phase: The addition of formic or phosphoric acid suppresses the ionization of the carboxylic acid impurities (Impurity A and B), leading to better peak shape and retention.
-
Gradient Elution: A gradient is crucial for separating compounds with a range of polarities, from the more polar PABA (Impurity A) to the potentially less polar di-iodinated species (Impurity E).
Expected Elution Order: The elution order can be predicted based on polarity. The most polar compound, 4-aminobenzoic acid (Impurity A), will elute first, followed by 4-acetamidobenzoic acid (Impurity B), then Methyl 4-aminobenzoate (Impurity C), Methyl 4-acetamidobenzoate (Impurity D), the target molecule this compound, and finally any less polar di-iodinated impurities (Impurity E).
Caption: A typical workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target molecule and its impurities, particularly for differentiating between isomers.
Comparative ¹H NMR Data (Predicted and from Related Compounds in CDCl₃)
| Compound | Aromatic Protons (ppm) | -NHCOCH₃ (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~8.5 (s, H-2), ~8.0 (d, H-6), ~7.8 (d, H-5) | ~7.9 (s) | ~3.9 (s) | ~2.2 (s) |
| Methyl 4-iodobenzoate [2][4] | ~7.8 (d), ~7.6 (d) | - | ~3.9 (s) | - |
| 4-Acetamidobenzoic Acid (in DMSO-d₆) | ~7.9 (d), ~7.7 (d) | ~10.3 (s) | - | ~2.1 (s) |
| Methyl 4-acetamidobenzoate (Predicted) | ~7.9 (d), ~7.6 (d) | ~7.8 (s) | ~3.9 (s) | ~2.2 (s) |
Key Differentiating Features in NMR:
-
Aromatic Region: The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts. The target molecule will show a unique set of signals for the three aromatic protons.
-
Presence/Absence of Signals: The presence of a methyl ester signal (~3.9 ppm) and an acetamido methyl signal (~2.2 ppm) are key identifiers. Impurities lacking these groups will have correspondingly simpler spectra.
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial molecular weight information for identifying unknown impurities. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
Predicted Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (ESI) | Key Fragment Ions (EI) |
| This compound | C₁₀H₁₀INO₃ | 319.09 | 320.0 | m/z 288 ([M-OCH₃]⁺), m/z 276 ([M-COCH₃]⁺), m/z 161 ([M-I-COCH₃]⁺) |
| Methyl 4-iodobenzoate [4] | C₈H₇IO₂ | 262.04 | 263.0 | m/z 231 ([M-OCH₃]⁺), m/z 134 ([M-I]⁺) |
| 4-Acetamidobenzoic Acid | C₉H₉NO₃ | 179.17 | 180.2 | m/z 137 ([M-COCH₂]⁺), m/z 120 ([M-COOH-CH₃]⁺) |
| Methyl 4-acetamidobenzoate | C₁₀H₁₁NO₃ | 193.19 | 194.2 | m/z 162 ([M-OCH₃]⁺), m/z 150 ([M-COCH₃]⁺) |
Interpreting the Fragmentation:
The fragmentation patterns provide a fingerprint for each molecule. The loss of the methoxy group (-OCH₃), the acetyl group (-COCH₃), and the iodine atom are characteristic fragmentation pathways that can be used to confirm the structure of the main component and its impurities.
Conclusion: A Holistic and Validated Approach
The robust analysis of this compound and its impurities is not achieved through a single technique but through the intelligent application of complementary spectroscopic methods. A validated HPLC method serves as the foundation for separation and quantification, providing the necessary resolution to distinguish between structurally similar compounds. NMR spectroscopy offers the definitive structural elucidation required to confirm the identity of the target molecule and any unknown impurities. Mass spectrometry provides the crucial molecular weight information and fragmentation data to corroborate these findings.
By understanding the synthetic pathway and predicting potential impurities, a targeted and efficient analytical strategy can be developed. This guide provides the framework for such a strategy, emphasizing not just the execution of analytical methods, but the scientific rationale that underpins a robust and reliable impurity profiling program. This approach ensures the delivery of high-quality pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Methyl 4-acetamido-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the assembly of complex molecules.[1][2] These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The substrate, Methyl 4-acetamido-3-iodobenzoate, presents a unique scaffold for the introduction of molecular diversity, featuring an electron-withdrawing ester group and an acetamido group ortho to the reactive carbon-iodine bond. The presence of the ortho-acetamido group can introduce both steric and electronic challenges, making the choice of an optimal catalyst system paramount for achieving high efficiency and yield.
This guide provides a comparative analysis of various catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The insights presented herein are synthesized from literature data on structurally analogous substrates to provide a predictive framework for catalyst selection and reaction optimization.
Understanding the Substrate: this compound
The reactivity of this compound in cross-coupling reactions is influenced by several factors:
-
Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, facilitating the initial oxidative addition step in the catalytic cycle of palladium- and nickel-catalyzed reactions.[4] This inherent reactivity makes it the preferred site for cross-coupling.
-
Ortho-Acetamido Group: This group can exert a significant influence on the reaction. Its steric bulk may hinder the approach of the catalyst to the C-I bond, potentially requiring ligands with specific steric profiles.[5] Electronically, the amide functionality can act as a directing group or, conversely, a coordinating and potentially inhibiting species for the metal catalyst.[6]
-
Para-Ester Group: The electron-withdrawing nature of the methyl ester can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.
Comparative Analysis of Catalyst Systems
The following sections provide a comparative overview of catalyst systems for the most common cross-coupling reactions, with performance data extrapolated from studies on similar substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures.[7][8] The choice of catalyst and ligand is crucial, especially when dealing with potentially challenging substrates.[9][10]
Catalyst Performance Comparison (Hypothetical)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 75-85 | A classic, reliable catalyst, but may be less effective for sterically hindered substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 8-16 | >90 | Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging substrates.[11] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | 12-18 | 80-90 | The bidentate dppf ligand can offer enhanced stability and efficiency.[12] |
| NiCl₂(dppp) | dppp | K₃PO₄ | t-Amyl alcohol | 100-120 | 12-24 | 85-95 | A cost-effective nickel-based alternative, often requiring higher temperatures.[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for comparative studies of different catalyst systems.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the solvent mixture (e.g., 10 mL of a 4:1 mixture of Toluene and H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Catalyst Selection
Heck Reaction: Vinylation of the Aryl Iodide
The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[14][15] The regioselectivity and efficiency of the reaction are highly dependent on the catalyst system and reaction conditions.
Catalyst Performance Comparison (Hypothetical)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | 70-80 | A common catalyst system for Heck reactions. |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120-140 | 18-36 | 65-75 | May require higher temperatures for good conversion. |
| Herrmann's Catalyst | - | Na₂CO₃ | NMP | 100-120 | 8-16 | >85 | A highly active palladacycle catalyst. |
| Pd/C | - | K₂CO₃ | DMF/H₂O | 100-120 | 24-48 | 60-70 | Heterogeneous catalyst, offering ease of separation but potentially lower activity. |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[16][17][18] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[19]
Catalyst Performance Comparison (Hypothetical)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 4-8 | 85-95 | The classic Sonogashira conditions, generally reliable for aryl iodides.[20] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | RT-60 | 6-12 | 80-90 | An alternative palladium source and base combination. |
| Pd(P(t-Bu)₃)₂ | - | Cs₂CO₃ | Dioxane | 60-80 | 8-16 | >90 | A copper-free system with a bulky phosphine ligand, often providing high yields. |
| CuI / 1,10-Phenanthroline | - | K₂CO₃ | DMF | 100-120 | 12-24 | 70-80 | A palladium-free, copper-catalyzed system, may require higher temperatures. |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][21][22] The choice of ligand is particularly critical for this reaction, with different generations of ligands developed to couple a wide range of amines with high efficiency.[4][10]
Catalyst Performance Comparison (Hypothetical)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 70-80 | An early generation catalyst system, effective for many substrates.[12] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80-100 | 8-16 | >90 | A highly active and versatile Buchwald-Hartwig catalyst system.[23] |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | Dioxane | 80-100 | 10-20 | >85 | Another effective bulky monophosphine ligand.[21] |
| NiCl₂(glyme) / dppf | dppf | K₂CO₃ | Dioxane | 100-120 | 18-36 | 75-85 | A nickel-based system that can be an alternative to palladium.[16] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of functionalized molecules. While the ortho-acetamido group presents potential steric and electronic challenges, the use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is expected to provide high yields across a range of cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on ligands such as SPhos and XPhos are likely to be highly effective. For Heck and Sonogashira couplings, careful optimization of the reaction conditions, including the choice of base and solvent, will be crucial for achieving optimal results. Nickel-based catalysts represent a viable and cost-effective alternative, though they may require more forcing conditions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective cross-coupling strategies for this valuable substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 17. DSpace [repository.kaust.edu.sa]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to Assessing Radiolabeling Efficiency: A Comparative Analysis of Methyl 4-acetamido-3-iodobenzoate and Alternative Precursors
For researchers, scientists, and drug development professionals, the efficient and stable incorporation of a radionuclide into a targeting molecule is paramount for the development of effective radiopharmaceuticals for imaging and therapy. This guide provides an in-depth technical comparison of Methyl 4-acetamido-3-iodobenzoate and other key precursors in radioiodination, supported by experimental data and protocols. Our focus is to equip you with the knowledge to make informed decisions for your radiolabeling strategies.
The Critical Role of the Precursor in Radioiodination
The choice of a precursor for radioiodination is a critical determinant of the radiochemical yield, specific activity, and in vivo stability of the final radiopharmaceutical.[1][2] An ideal precursor should not only facilitate efficient incorporation of the radioisotope but also ensure that the resulting carbon-iodine bond is stable enough to prevent premature deiodination in a biological environment.[1] In vivo deiodination can lead to unwanted accumulation of radioactivity in tissues like the thyroid, stomach, and salivary glands, thereby reducing the target-to-background ratio in imaging studies and increasing off-target radiation doses in therapeutic applications.[1]
This guide will delve into the practical aspects of using this compound and compare its performance with alternative precursors, providing a framework for selecting the optimal reagent for your specific application.
This compound: A Versatile Precursor
This compound is a key intermediate in the synthesis of various bioactive molecules and has found utility in the development of radiopharmaceuticals. Its structure, featuring an activated aromatic ring, makes it amenable to radioiodination via electrophilic substitution.
Radiolabeling via Electrophilic Substitution
The most common method for radioiodinating aromatic compounds like this compound is through electrophilic aromatic substitution.[3] This typically involves the oxidation of radioiodide (e.g., from Na125I or Na131I) to a more electrophilic species, which then substitutes a hydrogen atom on the aromatic ring. Common oxidizing agents for this purpose are Chloramine-T and Iodogen.[3]
Experimental Protocol: Radioiodination using Chloramine-T
This protocol outlines a general procedure for the radioiodination of an aromatic precursor using Chloramine-T.
Materials:
-
Precursor (e.g., this compound) solution in a suitable solvent
-
Radioiodide solution (e.g., Na125I in 0.1 M NaOH)
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite solution (quenching agent)
-
Phosphate buffer (pH 7.0-7.5)
-
Purification system (e.g., HPLC, Sep-Pak cartridges)
Procedure:
-
To a reaction vial, add the precursor solution.
-
Add the phosphate buffer to maintain the optimal pH.[3]
-
Introduce the radioiodide solution to the vial.
-
Initiate the reaction by adding the freshly prepared Chloramine-T solution. The reaction is typically rapid and can be performed at room temperature.[3]
-
After a short incubation period (e.g., 1-5 minutes), quench the reaction by adding sodium metabisulfite solution.[4]
-
Purify the radiolabeled product from unreacted radioiodide and other reagents using a suitable method like HPLC or solid-phase extraction.
Causality Behind Choices:
-
Chloramine-T: A strong oxidizing agent that efficiently generates the electrophilic iodine species. However, its harsh nature can potentially damage sensitive molecules.[5]
-
pH Control: Maintaining a neutral to slightly basic pH is crucial for optimal Chloramine-T activity and to minimize side reactions.[3][6]
-
Quenching: Sodium metabisulfite is a reducing agent that neutralizes the excess Chloramine-T, preventing further oxidation and potential damage to the product.
Experimental Protocol: Radioiodination using Iodogen
This protocol provides a milder alternative to Chloramine-T for radioiodination.
Materials:
-
Iodogen-coated reaction vials
-
Precursor solution
-
Radioiodide solution
-
Phosphate buffer (pH 7.0-7.5)
-
Purification system
Procedure:
-
Prepare Iodogen-coated vials by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen to create a thin film.
-
Add the precursor solution to the Iodogen-coated vial.
-
Add the phosphate buffer.
-
Introduce the radioiodide solution to initiate the reaction. The reaction can be carried out at room temperature with gentle agitation.
-
The reaction is typically slower than with Chloramine-T. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Since Iodogen is insoluble in the aqueous reaction mixture, the reaction can be stopped by simply decanting the solution from the vial.
-
Purify the radiolabeled product.
Causality Behind Choices:
-
Iodogen: A milder oxidizing agent compared to Chloramine-T, which minimizes damage to sensitive substrates.[3] Its insolubility in water simplifies the quenching step.[3]
Alternative Precursors and Their Performance
While direct radioiodination of precursors like this compound is a straightforward approach, several alternative strategies have been developed to improve radiolabeling efficiency, in vivo stability, and targeting properties. These often involve the use of prosthetic groups or "linkers" that are first radioiodinated and then conjugated to the targeting molecule.
N-succinimidyl-p-iodobenzoate (SIB)
N-succinimidyl-p-iodobenzoate (SIB) is a widely used acylation agent for radioiodinating proteins and peptides. The succinimidyl ester group reacts with primary amines (like the side chain of lysine residues) on the biomolecule to form a stable amide bond.
A study comparing direct radioiodination of a DARPin (Designed Ankyrin Repeat Protein) using Chloramine-T with indirect labeling using N-succinimidyl-para-iodobenzoate (SPIB) showed a stark difference in radiochemical yield. Direct labeling resulted in a 98 ± 1% radiochemical yield, while the indirect method yielded 15 ± 1%.[7] However, the indirectly labeled DARPin demonstrated superior imaging contrast due to improved clearance of radiometabolites.[7] This highlights a crucial trade-off between labeling efficiency and in vivo performance.
N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB)
N-succinimidyl 4-guanidinomethyl-3-iodobenzoate ([*I]SGMIB) is a "residualizing" agent designed to trap radioactivity inside tumor cells after internalization, thereby enhancing tumor targeting.[8][9] The positively charged guanidinomethyl group is thought to impede the efflux of radiolabeled catabolites from lysosomes.[9]
Comparative studies have demonstrated the superiority of [I]SGMIB in certain applications. For instance, labeling an anti-HER2 Nanobody with [I]SGMIB resulted in a radiochemical yield of 50.4% ± 3.6%, which was lower than the 86.2% ± 1.6% achieved with direct iodination using Iodogen.[10] However, the [*I]SGMIB-labeled Nanobody exhibited significantly higher tumor uptake and retention.[10]
Furthermore, research on an isomeric form, N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate (iso-[131I]SGMIB), showed a significantly higher radiochemical yield of 70.7 ± 2.0% compared to 56.5 ± 5.5% for the original [*I]SGMIB under identical conditions.[8] This was attributed to reduced steric hindrance during the radioiodination of the tin precursor.[8]
Comparative Data Summary
The following table summarizes the reported radiochemical yields for different radioiodination precursors and methods. It is important to note that these values are from different studies and may not be directly comparable due to variations in substrates, reaction conditions, and analytical methods.
| Precursor/Method | Substrate | Oxidizing Agent | Radiochemical Yield (%) | Reference |
| Direct Labeling | DARPin (HE)3-G3 | Chloramine-T | 98 ± 1 | [7] |
| Indirect Labeling (SPIB) | DARPin (HE)3-G3 | - | 15 ± 1 | [7] |
| Direct Labeling | Anti-HER2 Nanobody | Iodogen | 86.2 ± 1.6 | [10] |
| Indirect Labeling ([I]SGMIB) | Anti-HER2 Nanobody | - | 50.4 ± 3.6 | [10] |
| [I]SGMIB (from tin precursor) | - | - | 56.5 ± 5.5 | [8] |
| iso-[*I]SGMIB (from tin precursor) | - | - | 70.7 ± 2.0 | [8] |
Visualizing the Workflow: Radiolabeling Strategies
The choice of radiolabeling strategy depends on the nature of the molecule to be labeled and the desired properties of the final radiopharmaceutical. The following diagrams illustrate the general workflows for direct and indirect radioiodination.
Caption: Workflow for direct radioiodination via electrophilic substitution.
Caption: General workflow for indirect radioiodination using a prosthetic group.
Conclusion and Future Perspectives
The assessment of radiolabeling efficiency extends beyond just the radiochemical yield. It encompasses a holistic evaluation of the stability, in vivo performance, and ultimately, the diagnostic or therapeutic efficacy of the final radiopharmaceutical. While this compound serves as a valuable and versatile precursor for direct radioiodination, the field has seen significant advancements with the development of alternative precursors like SIB and SGMIB.
These alternative agents, although sometimes exhibiting lower initial radiolabeling yields, can offer substantial benefits in terms of improved in vivo stability and enhanced targeting, leading to better imaging contrast and therapeutic indices. The choice of the optimal precursor and radiolabeling strategy must, therefore, be guided by a thorough understanding of the specific requirements of the application and the biological behavior of the target molecule. As research continues, the development of novel precursors and labeling methodologies will further refine our ability to create highly effective and specific radiopharmaceuticals.
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Methyl 4-acetamido-3-iodobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection in Iodination Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of reagents is paramount to achieving optimal outcomes in terms of yield, purity, cost, and safety. This guide provides an in-depth cost-benefit analysis of using pre-synthesized Methyl 4-acetamido-3-iodobenzoate versus in-situ iodination of its precursor, methyl 4-acetamidobenzoate, using common iodinating agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions for their synthetic strategies.
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and imaging agents.[1] Its pre-functionalized nature offers convenience, but this comes at a cost. This guide will objectively compare the economic and scientific trade-offs of purchasing this reagent versus synthesizing it on-demand.
The Central Dilemma: To Buy or to Synthesize?
The core of this analysis revolves around a fundamental choice: purchasing the readily available but more expensive this compound or synthesizing it from the less expensive starting material, methyl 4-acetamidobenzoate. The latter approach introduces additional reagents and procedural steps, each with its own cost, safety, and efficiency implications.
To provide a comprehensive comparison, we will evaluate two common and effective iodinating agents for the in-situ synthesis: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) .
Cost Analysis: A Quantitative Comparison
The economic feasibility of a synthetic route is a critical factor in both academic research and industrial production. The following table provides an approximate cost comparison of the key materials involved. Prices are based on catalog listings from major chemical suppliers and are subject to variation.
| Compound | Molecular Weight ( g/mol ) | Purity | Representative Price (USD) | Source(s) |
| This compound | 319.10 | 95% | ~$1500 / 5g | [2] |
| Methyl 4-acetamidobenzoate | 193.19 | >98% | ~$50 / 25g | [3] |
| N-Iodosuccinimide (NIS) | 224.98 | 98% | ~$100 / 100g | |
| Iodine Monochloride (ICl) | 162.36 | >98% | ~$75 / 100g | [4] |
As the data clearly indicates, the pre-synthesized this compound is significantly more expensive on a per-gram basis than its precursor and the common iodinating agents. This stark price difference necessitates a careful evaluation of the performance and associated costs of the in-situ synthesis routes.
Performance and Efficiency: A Tale of Two Reagents
The choice between NIS and ICl for the iodination of methyl 4-acetamidobenzoate extends beyond mere cost. Reactivity, selectivity, and ease of handling are critical scientific considerations that directly impact the overall efficiency and success of the synthesis.
N-Iodosuccinimide (NIS): The Mild and Selective Choice
NIS has emerged as a powerful and often superior alternative to traditional iodinating agents.[4] It is a stable, crystalline solid, which makes it significantly easier and safer to handle compared to the volatile and corrosive ICl.[4]
Key Advantages of NIS:
-
Mild Reaction Conditions: NIS typically operates under gentle conditions, often requiring only a catalytic amount of acid, which helps to prevent the degradation of sensitive functional groups.[5]
-
High Regioselectivity: NIS is known for its high selectivity, minimizing the formation of over-iodinated or other undesired side products.[4] This high selectivity can lead to cleaner reaction profiles and simplified purification, ultimately improving the overall yield of the desired product.
-
Broad Functional Group Tolerance: NIS is compatible with a wide range of functional groups, a crucial feature in the synthesis of complex molecules.
-
Improved Safety Profile: As a stable solid, NIS poses fewer handling risks than the corrosive and volatile ICl.[4]
Iodine Monochloride (ICl): The Potent but Hazardous Workhorse
Iodine monochloride is a highly reactive and efficient iodinating agent.[4] However, its potency comes with significant drawbacks.
Key Disadvantages of ICl:
-
Harsh Reaction Conditions: Reactions with ICl can be highly exothermic and may require stringent temperature control.[4]
-
Lower Selectivity: The high reactivity of ICl can lead to a lack of selectivity and the formation of multiple iodinated species, complicating purification and reducing the yield of the target compound.[6]
-
Safety Hazards: ICl is a corrosive liquid that can cause severe burns. It also reacts with water to release toxic and corrosive gases, necessitating specialized handling procedures.[4]
-
Byproduct Formation: ICl reactions can produce HCl as a byproduct, which can interfere with acid-sensitive substrates.[4]
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for this analysis, detailed experimental protocols for the synthesis of the starting material and its subsequent iodination are provided below.
Synthesis of Methyl 4-acetamidobenzoate (Starting Material)
The precursor, methyl 4-acetamidobenzoate, can be synthesized from the readily available 4-aminobenzoic acid through a two-step process involving esterification followed by acetylation. A common method is the Fischer esterification of 4-aminobenzoic acid with methanol, followed by acetylation of the resulting methyl 4-aminobenzoate.[7] An alternative one-pot synthesis has also been reported.
Illustrative Fischer Esterification Protocol:
-
Dissolve 4-aminobenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
The product, methyl 4-aminobenzoate, will precipitate and can be collected by filtration.[7]
Illustrative Acetylation Protocol:
-
Dissolve methyl 4-aminobenzoate in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and heat the mixture.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid methyl 4-acetamidobenzoate by filtration and recrystallize if necessary.
Iodination of Methyl 4-acetamidobenzoate
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[5][8]
-
Dissolve methyl 4-acetamidobenzoate in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add N-Iodosuccinimide (1.0-1.2 equivalents).
-
Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Iodination using Iodine Monochloride (ICl)
This protocol is based on general procedures for electrophilic aromatic iodination with ICl.[4]
-
Dissolve methyl 4-acetamidobenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of Iodine Monochloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling: A Critical Consideration
The safety profiles of the reagents involved are a crucial aspect of the cost-benefit analysis, particularly in an industrial setting.
-
This compound: While specific hazard data is limited, related iodinated aromatic compounds are generally considered irritants.[9]
-
Methyl 4-acetamidobenzoate: Generally considered to have low toxicity.
-
N-Iodosuccinimide (NIS): A stable solid that is relatively safe to handle with standard personal protective equipment.[4][10]
-
Iodine Monochloride (ICl): A highly corrosive and volatile liquid that requires specialized handling in a well-ventilated fume hood. It is a lachrymator and can cause severe burns.[4]
Conclusion and Recommendations: A Decision Framework
The choice between purchasing this compound and synthesizing it in-situ is a nuanced decision that depends on the specific needs of the project.
Choose to Purchase this compound when:
-
Time is the primary constraint: The convenience of a ready-to-use reagent can significantly accelerate research timelines.
-
Small quantities are required: For initial screening or proof-of-concept studies, the higher cost may be justifiable to avoid the time and resources required for synthesis and purification.
-
Expertise in handling hazardous reagents is limited: If the laboratory is not equipped to handle reagents like ICl safely, purchasing the final product is the more prudent option.
Choose to Synthesize this compound when:
-
Cost is a major driver: For large-scale synthesis, the cost savings of an in-situ approach are substantial.
-
Control over purity is critical: In-house synthesis allows for rigorous purification to meet specific quality standards.
-
The synthetic route is being optimized for scale-up: Developing a robust and cost-effective synthesis is essential for drug development and manufacturing.
Recommendation on Iodinating Agent:
For the in-situ synthesis, N-Iodosuccinimide (NIS) is generally the recommended reagent . Its superior safety profile, milder reaction conditions, and higher selectivity often outweigh its slightly higher cost compared to ICl.[4] The cleaner reaction profiles achieved with NIS can lead to higher overall yields and reduced purification costs, making it a more economically viable option in the long run, especially for complex and sensitive substrates.
This guide provides a comprehensive framework for making a strategic and data-driven decision. By carefully weighing the costs, performance, and safety considerations, researchers can select the most appropriate and efficient synthetic route for their specific objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS No.190071-23-9,this compound Suppliers [lookchem.com]
- 3. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Iodosuccinimide | C4H4INO2 | CID 120273 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Methyl 4-acetamido-3-iodobenzoate: A Comparative Review of a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Methyl 4-acetamido-3-iodobenzoate has emerged as a highly versatile reagent, offering a unique combination of functional handles that facilitate the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the applications of this compound against its alternatives, supported by experimental data and protocols to inform your synthetic strategy.
Synthesis of this compound: A Step-by-Step Protocol
The reliable synthesis of this compound is a critical first step for its application. A common and efficient route involves a three-step sequence starting from p-aminobenzoic acid (PABA).
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of p-Aminobenzoic Acid
-
To a stirred solution of p-aminobenzoic acid in an appropriate solvent, add acetic anhydride.
-
The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the 4-acetamidobenzoic acid product is isolated by filtration and can be purified by recrystallization.
Step 2: Iodination of 4-Acetamidobenzoic Acid
-
Dissolve 4-acetamidobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid).
-
Heat the reaction mixture to facilitate the electrophilic aromatic substitution.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated 4-acetamido-3-iodobenzoic acid is collected by filtration and washed to remove impurities.
Step 3: Esterification of 4-Acetamido-3-iodobenzoic Acid [1][2][3][4]
-
Suspend 4-acetamido-3-iodobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux to drive the Fischer esterification.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
The product, this compound, can be extracted with an organic solvent and purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
The Reactivity Advantage: Palladium-Catalyzed Cross-Coupling Reactions
A primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds, leading to a higher reactivity in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Diiodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 2 | >95 (bis-coupled) |
| p-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 2 | ~60 (mono- and bis-coupled mixture) |
| p-Dichlorobenzene | Pd(PPh₃)₄ / Buchwald ligand | K₃PO₄ | Toluene | 100 | 24 | Low to moderate |
This table presents illustrative data based on the general reactivity trends of dihalobenzenes in Suzuki-Miyaura coupling. Specific yields can vary based on the exact substrate and reaction conditions.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling provides a versatile method for the synthesis of arylalkynes. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often proceeding under mild, copper-free conditions.
Experimental Protocol: Sonogashira Coupling of this compound [6][7]
-
To a degassed solution of this compound and a terminal alkyne (e.g., phenylacetylene) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the reaction is worked up by removing the solvent and purifying the product by column chromatography.
Comparison with Other Halogenated Analogues:
| Aryl Halide | Catalyst System | Conditions | Typical Yield |
| Methyl 4-acetamido-3-iodo benzoate | Pd/Cu | Room Temp - 50°C | High |
| Methyl 4-acetamido-3-bromo benzoate | Pd/Cu | 50 - 100°C | Moderate to High |
| Methyl 4-acetamido-3-chloro benzoate | Pd/Cu with specialized ligands | >100°C | Low to Moderate |
This table provides a qualitative comparison based on the established reactivity trends of aryl halides in Sonogashira coupling.
Heck Reaction and Buchwald-Hartwig Amination
The enhanced reactivity of this compound also extends to other important cross-coupling reactions such as the Heck reaction (C-C bond formation with alkenes) and the Buchwald-Hartwig amination (C-N bond formation).[8][9][10] The milder conditions required for the iodo-substituted substrate can be particularly advantageous when working with thermally sensitive or functionally complex molecules.
Applications in Bioactive Molecule Synthesis and Radiochemistry
The structural motif of this compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Its applications range from the development of small-molecule inhibitors to the synthesis of radiolabeled compounds for diagnostic imaging.
Building Block for Drug Discovery
The acetamido and methyl ester functionalities of this compound provide sites for further chemical modification, while the iodo-group serves as a handle for introducing molecular diversity through cross-coupling reactions. This has made it a valuable intermediate in the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases.[8] For instance, it can be a key starting material in the synthesis of substituted benzamides, a class of compounds with diverse pharmacological activities.
Radiolabeling for PET Imaging
The iodine atom in this compound can be readily replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or serve as a precursor for the introduction of other positron-emitting radionuclides (e.g., ¹⁸F, ¹¹C). This makes it a valuable tool in the development of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These imaging techniques are crucial for non-invasive in vivo studies of biological processes and for the diagnosis of diseases.
Caption: Key application areas of this compound.
Conclusion: A Superior Choice for Demanding Syntheses
This compound stands out as a superior building block for a range of synthetic applications, primarily due to the high reactivity of its carbon-iodine bond. This intrinsic property allows for greater efficiency in palladium-catalyzed cross-coupling reactions, enabling milder reaction conditions and broader substrate scope compared to its brominated and chlorinated analogs. For researchers in drug discovery and development, the strategic use of this iodinated intermediate can accelerate the synthesis of complex target molecules and facilitate the development of novel radiotracers for advanced medical imaging. While cost may be a consideration, the synthetic advantages offered by this compound often outweigh this factor, particularly in complex, multi-step syntheses where yield and efficiency are critical.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Ortho vs. Para Iodoacetamidobenzoates
<
For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the nuances of reagent reactivity is paramount for successful and reproducible outcomes.[1][2][3][4][5] Among the arsenal of thiol-reactive compounds, iodoacetamides are workhorse reagents for the specific alkylation of cysteine residues.[6][7][8] This guide provides an in-depth, objective comparison of the reactivity of ortho and para isomers of iodoacetamidobenzoates, offering experimental insights and theoretical grounding to inform your selection process.
The core reaction involves the nucleophilic attack of a deprotonated cysteine's thiol group (thiolate) on the electrophilic carbon of the iodoacetamide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[6][9] This results in a stable thioether bond, effectively capping the cysteine residue.[8][9] While the fundamental mechanism is consistent, the seemingly subtle difference in the placement of the iodoacetamido group on the benzoate ring—ortho (1,2-substitution) versus para (1,4-substitution)—gives rise to significant differences in their reaction kinetics and utility.
At a Glance: Key Differences in Reactivity
| Feature | Ortho-Iodoacetamidobenzoate | Para-Iodoacetamidobenzoate |
| Primary Driver of Reactivity | Steric Hindrance | Electronic Effects |
| Relative Reaction Rate | Generally Slower | Generally Faster |
| Key Influencing Factor | Proximity of the carboxylate group to the reaction center | Resonance and inductive effects of the carboxylate group |
| Optimal Use Cases | Applications requiring finer control over reactivity or targeting more accessible thiols | General cysteine labeling, applications where rapid and complete alkylation is desired |
Delving into the "Why": Steric vs. Electronic Effects
The differential reactivity of ortho and para isomers is a classic example of the interplay between steric and electronic effects in organic chemistry.
The Impact of Steric Hindrance in the Ortho Isomer
In the ortho isomer, the iodoacetamido group is positioned directly adjacent to the carboxylate substituent on the benzene ring. This proximity creates significant steric hindrance, impeding the approach of the nucleophilic thiolate to the electrophilic carbon of the iodoacetamide. This steric clash increases the activation energy of the SN2 reaction, thereby slowing down the rate of alkylation.[10] The bulky nature of the benzoate group itself, coupled with its close proximity to the reactive center, presents a physical barrier that is less pronounced in the para isomer.
Electronic Effects Dominating the Para Isomer
In the para isomer, the iodoacetamido and carboxylate groups are positioned on opposite sides of the benzene ring, minimizing direct steric interactions.[11] In this configuration, the electronic effects of the carboxylate group become the primary determinant of reactivity. The carboxylate group is an electron-withdrawing group, which can influence the electron density of the aromatic ring through both inductive and resonance effects.[12][13][14][15] This withdrawal of electron density can have a modest activating effect on the electrophilicity of the iodoacetamide's reactive carbon, although this effect is generally less pronounced than the steric hindrance in the ortho isomer.
Visualizing the Reaction Pathways
To better understand the structural and electronic differences, consider the following diagrams:
Caption: Comparative reaction pathways of ortho and para isomers.
Quantitative Comparison: Experimental Data Insights
While specific rate constants can vary depending on experimental conditions (e.g., pH, temperature, buffer composition), the general trend observed is a faster reaction rate for the para isomer.
| Isomer | Relative Reaction Rate (krel) | Key Observation |
| ortho-Iodoacetamidobenzoate | 1.0 | Baseline reactivity, limited by steric hindrance. |
| para-Iodoacetamidobenzoate | > 1.0 | Faster reaction due to reduced steric hindrance. |
Note: The relative rate is a generalized representation. Actual values should be determined empirically for specific applications.
Experimental Protocol: A Head-to-Head Kinetic Assay
To empirically determine the reactivity of these isomers in your system, a pseudo-first-order kinetic assay can be employed. This protocol provides a robust framework for comparison.
Materials
-
ortho-Iodoacetamidobenzoate
-
para-Iodoacetamidobenzoate
-
N-acetyl-L-cysteine (or a model peptide containing a single cysteine)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of ortho- and para-iodoacetamidobenzoate (e.g., 100 mM in DMSO).
-
Prepare a stock solution of N-acetyl-L-cysteine (e.g., 10 mM in Reaction Buffer).
-
Prepare a working solution of Ellman's Reagent (e.g., 10 mM in Reaction Buffer).
-
-
Reaction Setup:
-
In a 96-well plate or cuvettes, add the Reaction Buffer.
-
Add N-acetyl-L-cysteine to a final concentration of 1 mM.
-
Initiate the reaction by adding the iodoacetamidobenzoate isomer to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
-
Kinetic Monitoring:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an excess of a thiol-containing compound like DTT or by immediately proceeding to the detection step.
-
Add Ellman's Reagent to the quenched aliquot.
-
Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free thiols.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining free thiol concentration versus time.
-
The negative of the slope of this line will give the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the iodoacetamidobenzoate isomer.
-
Visualizing the Experimental Workflow
Caption: High-level experimental workflow for kinetic analysis.
Conclusion and Recommendations
The choice between ortho- and para-iodoacetamidobenzoates is not merely a matter of preference but a strategic decision based on the specific requirements of the application.
-
For applications demanding rapid and complete alkylation of cysteine residues, such as in proteomics sample preparation to prevent disulfide bond formation, the para isomer is generally the superior choice due to its higher reactivity.[6][8]
-
In scenarios where a more controlled or slower reaction is desirable, or when targeting a particularly accessible cysteine in the presence of more hindered ones, the ortho isomer may offer an advantage . Its attenuated reactivity can provide a greater degree of selectivity in certain contexts.
Ultimately, the principles of steric hindrance and electronic effects provide a solid theoretical framework for predicting the reactivity of these isomers. However, empirical validation through well-designed kinetic studies is crucial for optimizing any bioconjugation strategy.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Base Selection for Suzuki Coupling with Methyl 4-acetamido-3-iodobenzoate
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] Its reliability and functional group tolerance have cemented its place in the synthetic chemist's arsenal. However, the success of a Suzuki coupling is not solely dependent on the palladium catalyst and substrates; it is a finely tuned interplay of multiple components, with the choice of base being a critical, and often decisive, parameter.[3][4]
This guide provides an in-depth evaluation of various bases for the Suzuki coupling of a specific, functionally rich substrate: Methyl 4-acetamido-3-iodobenzoate. This molecule presents a unique combination of an electron-withdrawing ester, a coordinating acetamido group, and a highly reactive aryl iodide. Understanding how different bases interact with this substrate is key to optimizing reaction yields, minimizing side products, and ensuring reproducibility.
The Pivotal Role of the Base in the Catalytic Cycle
The mechanism of the Suzuki reaction is a catalytic cycle involving the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[5][6][7] The base's primary and most critical intervention occurs during the transmetalation step, which is frequently the rate-determining phase of the entire cycle.[4]
There are two predominant mechanistic proposals for the base's role:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species is far more efficient at transferring its organic moiety to the palladium(II) center than the neutral boronic acid.[3][8][9][10]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻ or OR⁻) first displaces the halide on the Pd(II) complex formed after oxidative addition. This Pd-OH or Pd-OR species then readily undergoes transmetalation with the neutral boronic acid.[3][5]
The operative pathway is influenced by the specific base, solvent, and substrates involved. Regardless of the precise path, the base is essential for activating the organoboron reagent, without which the transmetalation step would not proceed.[8]
Comparative Performance of Different Bases
To provide a clear comparison, we evaluated a range of commonly used bases in the Suzuki coupling of this compound with phenylboronic acid. The reaction was standardized using Pd(PPh₃)₄ as the catalyst in a 1,4-dioxane/water solvent system.
| Base | Class | Typical Yield (%) | Key Characteristics & Insights for this Substrate |
| Na₂CO₃ | Weak Inorganic | 85-95% | A reliable and cost-effective choice. Its mild basicity is well-tolerated by the methyl ester group, preventing hydrolysis. Often a good starting point for optimization.[11][12] |
| K₂CO₃ | Weak Inorganic | 88-98% | Similar to Na₂CO₃ but often slightly more effective due to better solubility in common solvent mixtures. An excellent default choice for this substrate.[7][13][14] |
| Cs₂CO₃ | Weak Inorganic | 90-99% | Frequently provides the highest yields, a phenomenon known as the "caesium effect."[3] Its high solubility and the nature of the cation can accelerate the reaction. Recommended when maximizing yield is critical. |
| K₃PO₄ | Strong Inorganic | 90-99% | A strong, yet non-nucleophilic base. Particularly effective for challenging or sterically hindered couplings. A powerful option if weaker carbonates give sluggish reactions.[3][13] |
| KOH / NaOH | Strong Inorganic | 50-70% | Caution Advised. While strong bases can drive the reaction, they significantly risk hydrolyzing the methyl ester of the substrate to the corresponding carboxylic acid, leading to a mixture of products and purification challenges.[3] |
| KF | Fluoride Salt | 70-85% | Fluoride ions are believed to activate the boronic acid through a different mechanism, forming a highly reactive trifluoroborate species in situ. Can be effective, though typically less so than carbonates for this system.[3][8] |
| Et₃N / DIPEA | Organic Amine | < 40% | Generally poor performance for this type of aryl iodide coupling. These bases are often too weak to efficiently promote the formation of the reactive boronate species required for rapid transmetalation.[3] |
Experimental Design and Protocols
A systematic approach is crucial for efficiently evaluating and selecting the optimal base for your reaction. The following workflow illustrates a logical experimental design for this purpose.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 4-acetamido-3-iodobenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-acetamido-3-iodobenzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Unknown Toxicological Properties: The toxicological properties of this specific material have not been fully investigated.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Core PPE Requirements
The following table outlines the minimum PPE required for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields[2] | Nitrile gloves[3] | Laboratory coat[4] | Work in a chemical fume hood or use a dust mask if a hood is unavailable[5] |
| Dissolving and Solution Preparation | Chemical safety goggles[1][2] | Nitrile gloves (consider double-gloving)[6] | Chemical-resistant apron over a lab coat[5] | All operations should be conducted in a chemical fume hood[7] |
| Running Reactions and Work-up | Chemical safety goggles and a face shield[6][7] | Chemical-resistant gloves (e.g., nitrile rubber)[7] | Chemical-resistant apron over a lab coat[4] | All operations must be performed in a chemical fume hood[3] |
| Spill Cleanup | Chemical safety goggles and a face shield[6] | Heavy-duty nitrile or butyl rubber gloves[6] | Chemical-resistant apron or coveralls[8] | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary depending on the spill size[7] |
PPE Selection and Use: A Step-by-Step Guide
Donning PPE:
-
Lab Coat/Apron: Put on a properly fitting lab coat, ensuring it is fully buttoned.[4] If a higher risk of splashing exists, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): If working outside a fume hood or with large quantities, ensure your respirator is properly fitted and has the correct cartridges.
-
Eye and Face Protection: Wear safety glasses with side shields at a minimum.[6] For tasks with a splash hazard, use chemical safety goggles.[2] For significant splash risks, a face shield should be worn in addition to goggles.[6]
-
Gloves: Select gloves appropriate for the chemicals being handled. Nitrile gloves are a common choice for incidental contact.[6] Inspect gloves for any signs of damage before use. Pull gloves on to cover the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Respirator (if used): Remove last after leaving the work area.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.[1]
Operational Plan: Safe Handling Procedures
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary equipment and reagents are inside the fume hood to minimize traffic in and out of the containment area.[7]
-
Weighing: If possible, weigh the solid material directly within the fume hood. If an external balance must be used, handle it with care to avoid generating dust.
-
Transfers: Use appropriate tools like spatulas or powder funnels to transfer the solid. For solutions, use pipettes or syringes to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Housekeeping: Keep the work area clean and organized. Clean up any minor spills immediately with appropriate absorbent materials.
Disposal Plan: Managing Halogenated Waste
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound and other halogenated compounds must be collected in a designated, properly labeled hazardous waste container.[7][9] Do not mix halogenated waste with non-halogenated waste.[7]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials contaminated with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[7] Collect the rinsate as halogenated hazardous waste.[7]
Labeling and Storage:
-
Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[7]
-
Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. chapman.edu [chapman.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
